GSK2850163
Description
Properties
IUPAC Name |
(5R)-2-[(3,4-dichlorophenyl)methyl]-N-[(4-methylphenyl)methyl]-2,7-diazaspiro[4.5]decane-7-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29Cl2N3O/c1-18-3-5-19(6-4-18)14-27-23(30)29-11-2-9-24(17-29)10-12-28(16-24)15-20-7-8-21(25)22(26)13-20/h3-8,13H,2,9-12,14-17H2,1H3,(H,27,30)/t24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDASBFQKMHSSJ-XMMPIXPASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)N2CCCC3(C2)CCN(C3)CC4=CC(=C(C=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CNC(=O)N2CCC[C@@]3(C2)CCN(C3)CC4=CC(=C(C=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Function of GSK2850163 in the Unfolded Protein Response: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The unfolded protein response (UPR) is a critical cellular stress response pathway that plays a dual role in both cell survival and apoptosis. One of the key sensors in this pathway is the inositol-requiring enzyme-1 alpha (IRE1α), which possesses both kinase and endoribonuclease (RNase) activity. GSK2850163 has emerged as a potent and selective inhibitor of IRE1α, making it a valuable tool for studying the intricacies of the UPR and a potential therapeutic agent in diseases where IRE1α signaling is dysregulated, such as cancer. This technical guide provides a comprehensive overview of the function of this compound in the context of the UPR, with a focus on its mechanism of action, quantitative data, and detailed experimental protocols.
Introduction to the Unfolded Protein Response and the Role of IRE1α
The endoplasmic reticulum (ER) is a central organelle responsible for the folding and modification of a significant portion of the cellular proteome. Various physiological and pathological conditions can disrupt the ER's protein-folding capacity, leading to an accumulation of unfolded or misfolded proteins—a state known as ER stress. To cope with this, cells activate a sophisticated signaling network termed the unfolded protein response (UPR). The UPR aims to restore ER homeostasis by attenuating protein translation, upregulating the expression of chaperones and folding enzymes, and enhancing ER-associated degradation (ERAD) of misfolded proteins. However, if ER stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic response.
The mammalian UPR is orchestrated by three ER-transmembrane sensor proteins:
-
Inositol-requiring enzyme-1 (IRE1α)
-
PKR-like ER kinase (PERK)
-
Activating transcription factor 6 (ATF6)
IRE1α is the most conserved of these sensors and is a type I transmembrane protein with a luminal ER stress-sensing domain and cytosolic kinase and RNase domains. Upon accumulation of unfolded proteins, IRE1α dimerizes and autophosphorylates, leading to the activation of its RNase domain. The activated RNase initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. This splicing event removes a 26-nucleotide intron, resulting in a translational frameshift that produces a potent transcription factor, XBP1s. XBP1s then translocates to the nucleus to upregulate genes involved in protein folding, quality control, and ERAD.
This compound: A Dual Inhibitor of IRE1α Kinase and RNase Activity
This compound is a small molecule inhibitor that targets the kinase domain of IRE1α. By binding to the ATP-binding pocket of the kinase domain, this compound effectively inhibits its autophosphorylation. This, in turn, prevents the conformational changes necessary for the activation of the RNase domain, thereby inhibiting both of IRE1α's enzymatic functions. This dual inhibition makes this compound a powerful tool to dissect the roles of both the kinase and RNase activities of IRE1α in various cellular processes.
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of IRE1α's kinase activity, which subsequently leads to the inhibition of its RNase activity. This blockade prevents the splicing of XBP1 mRNA, a critical downstream event in the IRE1α signaling cascade.
dot
Caption: IRE1α Signaling and this compound Inhibition.
Selectivity Profile
While this compound is a potent inhibitor of IRE1α, comprehensive data on its selectivity against the other UPR sensors, PERK and ATF6, is not extensively available in the public domain. Kinase inhibitors can sometimes exhibit off-target effects, and a full kinome scan would be necessary to definitively determine the complete selectivity profile of this compound. However, the available literature primarily focuses on its potent and specific inhibition of IRE1α. Researchers using this compound should be mindful of the potential for off-target effects and consider appropriate control experiments.
Quantitative Data
The inhibitory potency of this compound against the kinase and RNase activities of IRE1α has been quantified using various biochemical and cell-based assays. The following table summarizes the key quantitative data.
| Parameter | Value | Assay Type | Reference |
| IC₅₀ for IRE1α Kinase Activity | 20 nM | ADP-Glo Kinase Assay | [1][2] |
| IC₅₀ for IRE1α RNase Activity | 200 nM | Luciferase Reporter Assay | [1][2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines the key experimental protocols used to characterize the function of this compound.
IRE1α Kinase Activity Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures the amount of ADP produced from a kinase reaction, which is then correlated to kinase activity.
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the produced ADP is converted to ATP, which is then used to generate a luminescent signal.
Protocol:
-
Reaction Setup:
-
Prepare a reaction mixture containing 5 nM purified phosphorylated IRE1α (pIRE1α) and 60 µM ATP in a kinase reaction buffer (50 mM HEPES pH 7.5, 30 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.02% CHAPS, and 0.01 mg/mL BSA).
-
Add varying concentrations of this compound (or vehicle control) to the reaction mixture in a 384-well plate format.
-
-
Kinase Reaction:
-
Incubate the reaction plate at room temperature for 2 hours to allow for ATP hydrolysis by the pIRE1α.
-
-
ATP Depletion and ADP Conversion:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and introduce the luciferase/luciferin system. Incubate for 30 minutes at room temperature.
-
-
Signal Detection:
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the ADP concentration and, therefore, the kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
IRE1α RNase Activity Assay (XBP1-Luciferase Reporter Assay)
This cell-based assay measures the transcriptional activity of spliced XBP1 (XBP1s) as a readout for IRE1α RNase activity.
Principle: A reporter plasmid is constructed containing a luciferase gene under the control of a promoter with multiple XBP1s binding sites (UPR elements). Activation of IRE1α leads to XBP1 splicing, and the resulting XBP1s protein drives the expression of luciferase.
Protocol:
-
Cell Culture and Transfection:
-
Seed cells (e.g., PANC-1) in a multi-well plate.
-
Co-transfect the cells with the XBP1-luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization) using a suitable transfection reagent.
-
-
ER Stress Induction and Inhibitor Treatment:
-
After 48 hours of transfection, induce ER stress by treating the cells with an agent like tunicamycin (e.g., 2.5 µg/mL) for 1 hour.
-
Following ER stress induction, treat the cells with varying concentrations of this compound for 16 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the percentage of inhibition of XBP1s transcriptional activity for each this compound concentration and determine the IC₅₀ value.
-
Direct IRE1α RNase Activity Assay (Fluorescence-Based)
This biochemical assay directly measures the cleavage of a synthetic RNA substrate by recombinant IRE1α.
Principle: A short RNA stem-loop substrate mimicking the XBP1 mRNA cleavage site is labeled with a fluorophore on one end and a quencher on the other. In its intact state, the quencher suppresses the fluorescence. Upon cleavage by IRE1α, the fluorophore is separated from the quencher, resulting in an increase in fluorescence.
Protocol:
-
Reaction Setup:
-
Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.2, 100 mM KOAc, 5 mM DTT, 5% glycerol, 0.005% Triton X-100).
-
In a microplate, pre-incubate recombinant human IRE1α with varying concentrations of this compound for 30 minutes.
-
-
RNase Reaction:
-
Initiate the reaction by adding the fluorophore-quencher labeled RNA substrate.
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-
Fluorescence Measurement:
-
Monitor the increase in fluorescence over time using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the fluorescence data.
-
Determine the percentage of inhibition for each this compound concentration and calculate the IC₅₀ value.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the inhibitory activity of a compound like this compound on the IRE1α pathway.
dot
Caption: Workflow for this compound Evaluation.
Conclusion
This compound is a valuable chemical probe for investigating the role of the IRE1α branch of the unfolded protein response. Its ability to dually inhibit both the kinase and RNase activities of IRE1α provides a robust method for modulating this critical signaling pathway. The quantitative data and detailed experimental protocols provided in this guide serve as a resource for researchers in the fields of cell biology, drug discovery, and molecular pharmacology who are interested in studying the UPR and the therapeutic potential of targeting IRE1α. Further investigation into the comprehensive selectivity profile of this compound will be beneficial for its continued use as a specific inhibitor of IRE1α signaling.
References
GSK2850163: A Technical Guide to its Application as a Chemical Probe for Endoplasmic Reticulum Stress
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of GSK2850163 as a chemical probe for studying the Endoplasmic Reticulum (ER) stress response. This document details the mechanism of action, provides quantitative data, outlines key experimental protocols, and visualizes the relevant signaling pathways to facilitate its effective use in research and drug development.
Introduction to ER Stress and the Unfolded Protein Response (UPR)
The endoplasmic reticulum (ER) is a critical organelle responsible for protein folding, modification, and transport. A variety of physiological and pathological conditions can disrupt the protein-folding capacity of the ER, leading to an accumulation of unfolded or misfolded proteins, a state known as ER stress. To cope with this stress, cells activate a complex signaling network called the Unfolded Protein Response (UPR). The UPR aims to restore ER homeostasis by attenuating protein translation, upregulating the expression of chaperone proteins to assist in protein folding, and enhancing ER-associated degradation (ERAD) of misfolded proteins.
The UPR is mediated by three main ER transmembrane sensors:
-
Inositol-requiring enzyme 1α (IRE1α)
-
PKR-like ER kinase (PERK)
-
Activating transcription factor 6 (ATF6)
Under normal conditions, these sensors are kept in an inactive state through their association with the ER chaperone BiP (also known as GRP78). Upon the accumulation of unfolded proteins, BiP dissociates from these sensors, leading to their activation and the initiation of downstream signaling cascades.
This compound: A Selective Modulator of the IRE1α Pathway
This compound is a potent and selective small molecule inhibitor of IRE1α, making it a valuable chemical probe for dissecting the specific roles of this branch of the UPR.
Mechanism of Action
This compound acts as a Type III inhibitor, binding to an allosteric site within the kinase domain of IRE1α.[1] This binding event locks the kinase domain in an inactive conformation, which in turn prevents the activation of its C-terminal endoribonuclease (RNase) domain.[2] Consequently, this compound inhibits both the kinase and RNase activities of IRE1α. The primary consequence of IRE1α RNase inhibition is the suppression of the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. This splicing event is a hallmark of IRE1α activation and is required for the production of the active XBP1s transcription factor, which regulates the expression of a subset of UPR target genes.
Quantitative Data
The inhibitory activity of this compound against IRE1α has been characterized in various biochemical and cellular assays. The following table summarizes the key quantitative data.
| Parameter | Value | Assay Type | Reference |
| IC50 (Kinase Activity) | 20 nM | Biochemical Kinase Assay | [3][4][5] |
| IC50 (RNase Activity) | 200 nM | Biochemical RNase Assay | [3][4][5][6] |
| IC50 (RNase Activity) | 17.1 µM | In vitro RNase Assay | [2] |
Note: The discrepancy in the reported IC50 values for RNase activity may be attributed to different assay conditions and methodologies.
Selectivity Profile
While a comprehensive selectivity panel against a wide range of kinases is not publicly available in the provided search results, the existing data suggests that this compound is highly selective for IRE1α. It has been reported to only weakly inhibit Ron and FGFR1 V561M at micromolar concentrations, significantly higher than its potency against IRE1α.[5][7] The lack of evidence for its activity against the other two UPR sensors, PERK and ATF6, in the scientific literature further supports its utility as a specific probe for the IRE1α pathway.
Signaling Pathways and Experimental Workflows
The Unfolded Protein Response Signaling Pathways
The following diagram illustrates the three main branches of the UPR and highlights the point of intervention for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. When PERK inhibitors turn out to be new potent RIPK1 inhibitors: critical issues on the specificity and use of GSK2606414 and GSK2656157 - PMC [pmc.ncbi.nlm.nih.gov]
GSK2850163 for studying IRE1α-dependent signaling
An In-depth Technical Guide to Studying IRE1α-Dependent Signaling with GSK2850163
Introduction to IRE1α-Dependent Signaling
Inositol-requiring enzyme 1α (IRE1α) is a central mediator of the unfolded protein response (UPR), a cellular stress response to the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).[1][2] As the most evolutionarily conserved ER stress sensor, IRE1α is a type I transmembrane protein with a dual enzymatic function: a serine/threonine kinase and an endoribonuclease (RNase).[3][4]
Under ER stress, IRE1α dimerizes and trans-autophosphorylates, which activates its RNase domain.[5][6] This activation initiates several downstream signaling pathways:
-
XBP1 mRNA Splicing: The most well-characterized function of IRE1α is the unconventional splicing of the X-box binding protein 1 (XBP1) mRNA.[3][5] This splicing event removes a 26-nucleotide intron, leading to a frameshift that produces the active transcription factor, XBP1s. XBP1s then upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD) to restore ER homeostasis.[3][7]
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Regulated IRE1-Dependent Decay (RIDD): The RNase activity of IRE1α also degrades a subset of mRNAs and microRNAs that are localized to the ER membrane.[3][5] This process, known as RIDD, is thought to reduce the protein load on the ER.[3]
-
Apoptotic Signaling: In cases of severe or prolonged ER stress, IRE1α can switch from a pro-survival to a pro-apoptotic signal.[1][2] This is mediated through the recruitment of TNF receptor-associated factor 2 (TRAF2) and apoptosis signal-regulating kinase 1 (ASK1), leading to the activation of the c-Jun N-terminal kinase (JNK) pathway.[1][2][5]
Given its critical role in both cell survival and apoptosis, IRE1α has emerged as a significant therapeutic target in a range of diseases, including cancer, metabolic disorders, and inflammatory conditions.[5]
This compound: A Potent and Selective IRE1α Inhibitor
This compound is a small molecule inhibitor that targets the kinase domain of IRE1α.[8][9] By binding to the ATP-binding site, it functions as a kinase-inhibiting RNase attenuator (KIRA), which not only inhibits the kinase activity but also allosterically inhibits the RNase function.[7][10]
Quantitative Data on this compound Activity
| Target | Activity | IC50 | Reference |
| IRE1α | Kinase Activity | 20 nM | [8][9] |
| IRE1α | RNase Activity | 200 nM | [8][9] |
| Ron | Kinase Activity | 4.4 µM | [8][9] |
| FGFR1 V561M | Kinase Activity | 17 µM | [8][9] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
As shown in the table, this compound is a potent inhibitor of both the kinase and RNase activities of IRE1α, with significantly weaker inhibition of other kinases like Ron and FGFR1, demonstrating its selectivity.[8][9]
Experimental Protocols for Studying IRE1α Signaling with this compound
In Vitro Kinase Assay
This assay directly measures the ability of this compound to inhibit the kinase activity of IRE1α.
Methodology:
-
Recombinant human IRE1α protein is incubated with a kinase buffer containing ATP and a suitable substrate.
-
This compound is added at varying concentrations.
-
The reaction is allowed to proceed for a specified time at 37°C.
-
The amount of phosphorylated substrate is quantified. This can be done using various methods, including radiometric assays with ³²P-ATP or fluorescence/luminescence-based assays that use phospho-specific antibodies.[11]
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based XBP1 Splicing Assay
This assay assesses the inhibition of IRE1α's RNase activity within a cellular context.
Methodology:
-
Cell Culture and Transfection:
-
Induction of ER Stress and Inhibitor Treatment:
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system.[8]
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of XBP1 transcriptional activity for each concentration of this compound.
-
Determine the IC50 value.
-
Western Blotting for Phospho-IRE1α
This method is used to evaluate the effect of this compound on the autophosphorylation of IRE1α.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Induce ER stress with an appropriate agent.
-
Treat the cells with this compound at various concentrations for a specified duration.
-
-
Protein Extraction and Quantification:
-
Lyse the cells in a suitable lysis buffer containing phosphatase and protease inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated IRE1α.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using an appropriate substrate and imaging system.
-
Normalize the phospho-IRE1α signal to the total IRE1α or a loading control like β-actin.
-
In Vivo Studies
This compound can be used in animal models to investigate the role of IRE1α signaling in disease.
General Protocol:
-
Animal Model: Select an appropriate animal model for the disease of interest (e.g., a xenograft model for cancer).[12]
-
Drug Formulation and Administration: Formulate this compound in a suitable vehicle for the chosen route of administration (e.g., intraperitoneal injection).
-
Dosing and Treatment Schedule: Determine the optimal dose and treatment schedule based on preliminary studies.
-
Efficacy Assessment: Monitor the therapeutic efficacy of this compound by measuring relevant endpoints, such as tumor growth, and assess for any signs of toxicity.[12]
-
Pharmacodynamic Studies: At the end of the study, collect tissues of interest to assess the in vivo inhibition of IRE1α. This can be done by measuring the levels of spliced XBP1 mRNA or other downstream targets of IRE1α signaling.[10]
Visualizations of Signaling Pathways and Experimental Workflows
Caption: The IRE1α signaling pathway under ER stress.
Caption: Mechanism of action of this compound on IRE1α.
References
- 1. Frontiers | IRE1α Implications in Endoplasmic Reticulum Stress-Mediated Development and Pathogenesis of Autoimmune Diseases [frontiersin.org]
- 2. Role of Endoplasmic Reticulum Stress Sensor IRE1α in Cellular Physiology, Calcium, ROS Signaling, and Metaflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual RNase activity of IRE1 as a target for anticancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ora.ox.ac.uk [ora.ox.ac.uk]
- 5. The Structure, Activation and Signaling of IRE1 and Its Role in Determining Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Development of tumor-targeting IRE-1 inhibitors for B cell cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A novel IRE1 kinase inhibitor for adjuvant glioblastoma treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Current in vitro kinase assay technologies: the quest for a universal format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of Potent, Selective, and In Vivo Efficacious AKT Kinase Protein Degraders via Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Belantamab Mafodotin (GSK2857916) in Mouse Models of Cancer
A Clarification on Compound Names: Initial searches revealed a potential ambiguity between GSK2850163 and GSK2857916. This compound is a small molecule inhibitor of IRE1α[1][2][3]. In contrast, GSK2857916, also known as Belantamab Mafodotin (Blenrep), is an antibody-drug conjugate (ADC) targeting B-cell maturation antigen (BCMA)[4][5][6]. Given the context of ADCs in cancer therapy, these notes will focus on the application of Belantamab Mafodotin (GSK2857916) in mouse models of cancer.
Introduction
Belantamab mafodotin (GSK2857916) is an antibody-drug conjugate that comprises a humanized anti-BCMA IgG1 monoclonal antibody conjugated to the cytotoxic agent monomethyl auristatin F (MMAF) via a non-cleavable linker[5][6]. This ADC is designed to target and kill tumor cells expressing BCMA, a protein prevalent on malignant plasma cells in multiple myeloma[6][7]. Upon binding to BCMA on the cell surface, the ADC is internalized, leading to the release of MMAF, which disrupts microtubule dynamics, induces cell cycle arrest, and triggers apoptosis[5][]. Furthermore, the afucosylated Fc domain of the antibody enhances antibody-dependent cell-mediated cytotoxicity (ADCC)[5][9]. Preclinical studies in mouse models are crucial for evaluating the efficacy, safety, and mechanisms of action of Belantamab Mafodotin.
Mechanism of Action
Belantamab Mafodotin employs a multi-faceted approach to eradicate cancer cells:
-
Targeted Drug Delivery: The anti-BCMA antibody component specifically binds to BCMA-expressing tumor cells[6][].
-
Internalization and Payload Release: Following binding, the ADC-BCMA complex is internalized, and the MMAF payload is released within the cancer cell[][10].
-
Cytotoxicity: MMAF, a potent microtubule inhibitor, disrupts the cellular cytoskeleton, leading to cell cycle arrest and apoptosis[5][6].
-
Immunogenic Cell Death (ICD): Belantamab Mafodotin has been shown to induce ICD, characterized by the surface exposure of calreticulin and the release of HMGB1. This process can stimulate an anti-tumor immune response[4][5][11].
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): The engineered Fc region of the antibody enhances its binding to immune effector cells, such as natural killer (NK) cells, leading to the destruction of tumor cells[5][9].
Signaling and Action Pathway
Caption: Mechanism of action of Belantamab Mafodotin.
Experimental Protocols
Mouse Models
The choice of mouse model is critical for studying the effects of Belantamab Mafodotin. As GSK2857916 does not cross-react with murine BCMA, models expressing human BCMA are required[11].
-
Syngeneic Models: These models utilize immunocompetent mice, which are essential for studying the immunomodulatory effects of Belantamab Mafodotin, such as ICD and ADCC. A common approach is to use a mouse tumor cell line (e.g., EL4 lymphoma) engineered to express human BCMA (EL4-hBCMA)[4][11]. These cells are then implanted into syngeneic mice (e.g., C57BL/6).
-
Xenograft Models: Human multiple myeloma cell lines (e.g., NCI-H929) can be implanted into immunodeficient mice (e.g., NOD/SCID or NSG). These models are useful for evaluating the direct cytotoxic activity of the ADC in the absence of a fully functional immune system.
-
Humanized Mouse Models: To study the interaction with a human immune system, immunodeficient mice can be engrafted with human hematopoietic stem cells or peripheral blood mononuclear cells[7]. These models allow for the investigation of ADCC and other immune-mediated effects in a more clinically relevant setting.
Drug Preparation and Administration
-
Reconstitution: Belantamab Mafodotin is typically supplied as a lyophilized powder and should be reconstituted with sterile water for injection. Further dilution in a suitable vehicle, such as saline or phosphate-buffered saline (PBS), is performed to achieve the desired final concentration.
-
Administration: Intravenous (IV) injection via the tail vein is the most common route of administration for ADCs in mouse models to ensure systemic delivery.
Experimental Workflow
Caption: A typical experimental workflow for in vivo studies.
Efficacy Assessment
-
Tumor Growth Inhibition: Tumor volume should be measured regularly (e.g., 2-3 times per week) using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Survival Analysis: In survival studies, mice are monitored until a predefined endpoint, such as tumor volume reaching a specific size or the development of clinical signs of distress. Kaplan-Meier survival curves are used to analyze the data.
-
Immunophenotyping: At the end of the study, tumors and spleens can be harvested to analyze immune cell populations by flow cytometry. This is particularly relevant for syngeneic models to assess changes in T cells, NK cells, dendritic cells, and myeloid-derived suppressor cells.
-
Biomarker Analysis: Tumor and serum samples can be collected to measure biomarkers of response. For instance, secreted HMGB1 can be measured by ELISA as an indicator of ICD[11].
Quantitative Data Summary
| Mouse Model | Cell Line | Treatment Regimen | Key Findings | Reference |
| Syngeneic (C57BL/6) | EL4-hBCMA | 15 mg/kg, 2 doses | Significant increase in CD8+ and CD4+ T cells and dendritic cells in tumors. | [11] |
| Syngeneic (C57BL/6) | EL4-hBCMA | Multiple doses | Delayed tumor growth and durable complete regressions. | [4] |
| Humanized (NSG-CD34+) | MM.1S | Combination with daratumumab | Complete tumor eradication. | [7] |
Conclusion
The use of appropriate mouse models is indispensable for the preclinical evaluation of Belantamab Mafodotin. Syngeneic models expressing human BCMA are essential for investigating the immunomodulatory properties of this ADC, while xenograft and humanized models provide valuable insights into its direct anti-tumor activity and interactions with the human immune system. The protocols outlined in these application notes provide a framework for designing and conducting robust in vivo studies to further elucidate the therapeutic potential of Belantamab Mafodotin.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of tumor-targeting IRE-1 inhibitors for B cell cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Belantamab Mafodotin (GSK2857916) Drives Immunogenic Cell Death and Immune-mediated Antitumor Responses In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The Antibody Drug Conjugate, Belantamab-Mafodotin, in the Treatment of Multiple Myeloma: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cicancer.org [cicancer.org]
- 9. Overview: Mechanism of Action of ADC – Creative Biolabs ADC Blog [creative-biolabs.com]
- 10. Antibody–drug conjugates in cancer therapy: mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. adcreview.com [adcreview.com]
GSK2850163 solubility and preparation for experiments
Application Notes and Protocols: GSK2850163
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a potent and selective inhibitor of inositol-requiring enzyme-1 alpha (IRE1α), a key mediator of the Unfolded Protein Response (UPR). It targets both the kinase and endoribonuclease (RNase) activities of IRE1α.[1][2][3] By inhibiting IRE1α, this compound can modulate cellular responses to endoplasmic reticulum (ER) stress, making it a valuable tool for research in oncology, immunology, and metabolic diseases. These notes provide detailed protocols for the solubilization and preparation of this compound for both in vitro and in vivo experiments.
Physicochemical Properties
This compound is supplied as an oil and has the following properties:
| Property | Value |
| Molecular Formula | C₂₄H₂₉Cl₂N₃O |
| Molecular Weight | 446.41 g/mol [1] |
| CAS Number | 2121989-91-9[1] |
| Appearance | Colorless to yellow oil[1] |
| Purity | >98%[3][4] |
Solubility Data
Proper solubilization is critical for experimental success. The solubility of this compound varies depending on the solvent and intended application.
| Application | Solvent / Vehicle | Solubility | Molar Concentration | Notes |
| In Vitro | DMSO | 67.5 mg/mL[1] | 151.21 mM[1] | Ultrasonic treatment is needed. Use newly opened, anhydrous DMSO.[1] |
| Ethanol | 50 mg/mL[1] | 112.00 mM[1] | Ultrasonic treatment is needed.[1] | |
| In Vivo | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.25 mg/mL[1] | 5.04 mM[1] | Results in a clear solution. |
| 10% DMSO, 90% Corn Oil | ≥ 2.25 mg/mL[1] | 5.04 mM[1] | Use with caution for dosing periods longer than two weeks.[1] |
Experimental Protocols
Protocol 1: Preparation of Stock Solutions for In Vitro Use
This protocol describes the preparation of a 10 mM stock solution in DMSO, a common starting point for in vitro assays.
Materials:
-
This compound oil
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Ultrasonic water bath
Procedure:
-
Equilibrate: Allow the this compound vial to reach room temperature before opening.
-
Weighing: Due to its oil form, it is often supplied pre-weighed or in a solution. If working with a pre-weighed oil, proceed to the next step. If you need to aliquot, do so carefully by mass.
-
Solvent Addition: Add the calculated volume of DMSO to the vial to achieve the desired concentration. For example, to make a 10 mM stock solution from 1 mg of this compound (MW: 446.41), add 224 µL of DMSO.
-
Dissolution: Vortex the solution briefly. To ensure complete dissolution, place the vial in an ultrasonic water bath for several minutes until the solution is clear and homogenous.[1]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage.[1]
Protocol 2: Preparation of Formulation for In Vivo Administration (Aqueous-Based)
This protocol provides a method for preparing a clear, injectable solution suitable for many in vivo models.
Vehicle Composition:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
Procedure (Example for 1 mL final volume):
-
Prepare Stock: First, prepare a concentrated stock of this compound in DMSO (e.g., 22.5 mg/mL).
-
Initial Mixture: In a sterile tube, add 400 µL of PEG300.
-
Add Drug: Add 100 µL of the 22.5 mg/mL this compound DMSO stock to the PEG300. Mix thoroughly by vortexing until the solution is uniform.[1]
-
Add Surfactant: Add 50 µL of Tween-80 and mix again until the solution is homogenous.[1]
-
Final Dilution: Add 450 µL of saline to the mixture in a stepwise manner, mixing as you add, to reach the final volume of 1 mL. The final concentration will be 2.25 mg/mL.[1]
-
Final Check: Ensure the final solution is clear and free of precipitation before administration.
Protocol 3: Preparation of Formulation for In Vivo Administration (Oil-Based)
This protocol is an alternative for studies requiring a lipid-based vehicle.
Vehicle Composition:
-
10% DMSO
-
90% Corn Oil
Procedure (Example for 1 mL final volume):
-
Prepare Stock: As in the previous protocol, begin with a concentrated stock of this compound in DMSO (e.g., 22.5 mg/mL).
-
Initial Mixture: In a sterile tube, add 900 µL of corn oil.
-
Add Drug: Slowly add 100 µL of the 22.5 mg/mL this compound DMSO stock to the corn oil while vortexing.[1]
-
Homogenization: Continue to mix until the solution is a uniform, clear suspension. This may require gentle warming or brief sonication.
-
Final Check: The final concentration will be 2.25 mg/mL. Ensure the solution is homogenous before administration.[1]
Diagrams and Workflows
Experimental Workflow for this compound Preparation
Caption: Workflow for preparing this compound from stock to final working solutions.
Mechanism of Action: IRE1α Pathway Inhibition
Caption: this compound inhibits IRE1α, blocking the splicing of XBP1 mRNA.
Storage and Stability
-
Pure Compound: Store at -20°C for up to 3 years.[1]
-
In-Solvent: Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month to maintain stability.[1] Avoid multiple freeze-thaw cycles by preparing single-use aliquots. Always ensure vials are tightly sealed to prevent solvent evaporation and moisture absorption, especially when using hygroscopic solvents like DMSO.
References
Application Notes and Protocols for Measuring GSK2850163 Efficacy In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2850163 is a potent and selective inhibitor of the serine/threonine-protein kinase/endoribonuclease inositol-requiring enzyme 1 alpha (IRE1α). IRE1α is a key transducer of the unfolded protein response (UPR), a cellular stress response pathway that is often constitutively activated in cancer cells to manage the high demand for protein synthesis and secretion. In multiple myeloma (MM), the malignant proliferation of plasma cells leads to an enormous production of immunoglobulins, causing significant endoplasmic reticulum (ER) stress. This makes MM cells highly dependent on the pro-survival signaling of the IRE1α-XBP1 pathway, rendering it a promising therapeutic target.[1][2][3][4][5] Inhibition of IRE1α's kinase activity by this compound blocks the downstream splicing of X-box binding protein 1 (XBP1) mRNA, a critical step in the adaptive UPR. This disruption of ER homeostasis can lead to apoptosis in cancer cells.
These application notes provide a comprehensive overview of the techniques and protocols for evaluating the in vivo efficacy of this compound in preclinical models of multiple myeloma.
Signaling Pathway of IRE1α in Multiple Myeloma
Under ER stress, the luminal domain of IRE1α senses the accumulation of unfolded proteins, leading to its dimerization and autophosphorylation. This activates its cytoplasmic RNase domain, which excises a 26-nucleotide intron from the XBP1 mRNA. The spliced XBP1 (XBP1s) encodes a potent transcription factor that upregulates genes involved in protein folding, ER-associated degradation (ERAD), and ER expansion, thereby promoting cell survival. This compound, by inhibiting the kinase activity of IRE1α, prevents this downstream signaling cascade.
Caption: IRE1α signaling pathway in multiple myeloma and the mechanism of action of this compound.
Experimental Workflow for In Vivo Efficacy Assessment
A typical workflow for assessing the in vivo efficacy of this compound in a multiple myeloma xenograft model is outlined below. This involves establishing the tumor model, administering the compound, and monitoring tumor growth and other relevant endpoints.
Caption: General experimental workflow for in vivo efficacy studies of this compound.
Quantitative Data Presentation
While specific in vivo efficacy data for this compound in multiple myeloma models is not extensively published, the following tables summarize representative data for other IRE1α inhibitors in similar preclinical cancer models, which can be used as a benchmark for expected efficacy.
Table 1: Representative In Vivo Efficacy of IRE1α Inhibitors in Multiple Myeloma Xenograft Models
| Compound | Animal Model | Cell Line | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| MKC-3946 | SCID Mice | MM.1S | 50 mg/kg, i.p., daily | Significant | [1] |
| STF-083010 | Nude Mice | RPMI-8226 | 30 mg/kg, i.p., daily | ~60% | |
| Compound 18 | NOD/SCID Mice | MM.1S | 50 mg/kg, p.o., daily | Significant Attenuation | [2][4] |
| G-5758 | Not Specified | KMS-11 | Up to 500 mg/kg, p.o. | PD modulation comparable to IRE1 knockdown | [2] |
Table 2: Key Parameters for In Vivo Efficacy Studies
| Parameter | Description | Typical Measurement |
| Tumor Volume | Size of the subcutaneous tumor | Measured with calipers (Volume = 0.5 x Length x Width²) |
| Tumor Weight | Weight of the tumor at the end of the study | Measured post-euthanasia and dissection |
| Body Weight | Indicator of animal health and treatment toxicity | Measured 2-3 times per week |
| Survival | Duration of survival of the animals in each group | Kaplan-Meier analysis |
| Pharmacodynamic (PD) Markers | Molecular indicators of target engagement | Western blot or IHC for p-IRE1α, XBP1s in tumor tissue |
Experimental Protocols
Protocol 1: Establishment of a Subcutaneous Multiple Myeloma Xenograft Model
Objective: To establish a reliable and reproducible subcutaneous tumor model of human multiple myeloma in immunocompromised mice.
Materials:
-
Human multiple myeloma cell lines (e.g., MM.1S, RPMI-8226, NCI-H929)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
6-8 week old female NOD/SCID or SCID mice
-
Syringes and needles (27-30 gauge)
Procedure:
-
Culture multiple myeloma cells to the logarithmic growth phase.
-
On the day of inoculation, harvest the cells by centrifugation and wash twice with sterile PBS.
-
Resuspend the cells in sterile PBS at a concentration of 5-10 x 10⁷ cells/mL. For some cell lines, resuspension in a 1:1 mixture of PBS and Matrigel can improve tumor take rate.
-
Anesthetize the mice according to approved institutional protocols.
-
Inject 100-200 µL of the cell suspension (5-10 x 10⁶ cells) subcutaneously into the right flank of each mouse.
-
Monitor the mice for tumor growth. Tumors should become palpable within 7-14 days.
-
Begin tumor volume measurements once tumors are established.
Protocol 2: In Vivo Efficacy Assessment of this compound
Objective: To evaluate the anti-tumor efficacy of this compound in an established multiple myeloma xenograft model.
Materials:
-
Tumor-bearing mice (from Protocol 1) with tumor volumes of 100-200 mm³
-
This compound
-
Vehicle control (e.g., 0.5% HPMC, 0.1% Tween 80 in water)
-
Dosing gavage needles
-
Calipers
Procedure:
-
Once tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Prepare the dosing solutions of this compound and the vehicle control.
-
Administer this compound or vehicle to the respective groups via oral gavage (or other appropriate route) at the desired dose and schedule (e.g., daily, twice daily).
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint size.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
A portion of the tumor can be flash-frozen for pharmacodynamic analysis (e.g., Western blot for IRE1α pathway markers) and the remainder fixed in formalin for immunohistochemistry.
Protocol 3: Pharmacodynamic Analysis of IRE1α Inhibition
Objective: To confirm target engagement of this compound in vivo by measuring the inhibition of the IRE1α signaling pathway.
Materials:
-
Excised tumor tissue from treated and control animals
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibodies: anti-p-IRE1α, anti-IRE1α, anti-XBP1s, anti-β-actin
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Homogenize the frozen tumor tissue in lysis buffer and clear the lysate by centrifugation.
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE and Western blotting with 20-40 µg of protein per lane.
-
Probe the membranes with primary antibodies against p-IRE1α, total IRE1α, and XBP1s. Use β-actin as a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the level of IRE1α phosphorylation and XBP1s expression relative to the control group. A significant reduction in p-IRE1α and XBP1s in the this compound-treated group indicates target engagement.
References
- 1. Telomerase inhibitor GRN163L inhibits myeloma cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Potent, Selective, and Orally Available IRE1α Inhibitors Demonstrating Comparable PD Modulation to IRE1 Knockdown in a Multiple Myeloma Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Disruption of IRE1α through its kinase domain attenuates multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dual roles of IRE1α inhibition in reversing mitochondrial ROS-induced CD8+ T-cell senescence and exerting direct antitumor effects in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Disruption of IRE1α through its kinase domain attenuates multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing IRE1α Inhibition by GSK2850163
These application notes provide a comprehensive protocol for researchers, scientists, and drug development professionals to assess the inhibition of Inositol-requiring enzyme 1α (IRE1α) by the small molecule inhibitor GSK2850163.
Introduction to IRE1α and this compound
Inositol-requiring enzyme 1α (IRE1α) is a key protein in the Unfolded Protein Response (UPR), a cellular stress response to the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).[1][2][3] IRE1α is a transmembrane protein with both serine/threonine kinase and endoribonuclease (RNase) activities.[3] Upon ER stress, IRE1α autophosphorylates, which in turn activates its RNase domain.[4] The activated RNase initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, leading to the production of a potent transcription factor, XBP1s, which upregulates genes involved in restoring ER homeostasis.[1][5]
This compound is a novel and potent inhibitor of IRE1α.[6][7] It functions as a Type III inhibitor, binding to an allosteric site on the kinase domain.[3][4] This binding locks the kinase in an inactive conformation, which consequently inhibits the RNase activity of IRE1α.[4]
IRE1α Signaling Pathway
The following diagram illustrates the central role of IRE1α in the Unfolded Protein Response pathway.
References
- 1. The Structure, Activation and Signaling of IRE1 and Its Role in Determining Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IRE1α Implications in Endoplasmic Reticulum Stress-Mediated Development and Pathogenesis of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual RNase activity of IRE1 as a target for anticancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of tumor-targeting IRE-1 inhibitors for B cell cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Application of GSK2850163 in High-Throughput Screening: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2850163 is a potent and selective small molecule inhibitor of inositol-requiring enzyme-1 alpha (IRE1α), a key sensor and transducer of the unfolded protein response (UPR).[1][2] IRE1α possesses both serine/threonine kinase and endoribonuclease (RNase) activities, which are critical for cell survival under endoplasmic reticulum (ER) stress. By allosterically binding to the kinase domain, this compound effectively inhibits both the kinase and RNase functions of IRE1α.[3] This inhibitory action disrupts the downstream signaling cascade, including the splicing of X-box binding protein 1 (XBP1) mRNA, making this compound a valuable tool for studying the UPR and a potential therapeutic agent in diseases characterized by ER stress, such as multiple myeloma.[3][4]
High-throughput screening (HTS) assays are essential for the discovery and characterization of novel modulators of specific biological pathways. This document provides detailed application notes and protocols for the use of this compound as a reference compound in HTS campaigns aimed at identifying novel IRE1α inhibitors.
Mechanism of Action: The IRE1α Signaling Pathway
Under ER stress, IRE1α dimerizes and autophosphorylates, activating its RNase domain. The activated RNase domain catalyzes the unconventional splicing of XBP1 mRNA, leading to the production of the active transcription factor XBP1s. XBP1s then translocates to the nucleus and upregulates the expression of genes involved in protein folding, quality control, and ER-associated degradation (ERAD), thereby helping to restore ER homeostasis.
This compound binds to an allosteric site on the kinase domain of IRE1α, stabilizing it in an inactive conformation. This prevents autophosphorylation and subsequent activation of the RNase domain, thereby inhibiting XBP1 mRNA splicing.
Figure 1: IRE1α Signaling Pathway and Point of Inhibition by this compound.
Quantitative Data
The inhibitory activity of this compound on IRE1α has been quantified in various assays. The following table summarizes the reported IC50 values.
| Target | Assay Type | IC50 (nM) | Reference |
| IRE1α Kinase Activity | Biochemical Assay | 20 | [1][2] |
| IRE1α RNase Activity | Biochemical Assay | 200 | [1][2] |
| XBP-1 mRNA substrate cleavage | In vitro Assay | 17,100 | [3] |
High-Throughput Screening Protocols
The following protocols are designed for HTS campaigns to identify novel inhibitors of the IRE1α pathway, using this compound as a positive control.
Biochemical Screen: IRE1α Kinase Activity Assay (ADP-Glo™)
This assay quantitatively measures the kinase activity of IRE1α by detecting the amount of ADP produced during the kinase reaction.
Figure 2: Workflow for the IRE1α Kinase Activity HTS Assay.
Materials:
-
384-well white, opaque plates
-
Recombinant phosphorylated IRE1α (pIRE1α)
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 30 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.02% CHAPS, 0.01 mg/mL BSA)
-
Test compounds, this compound (positive control), DMSO (negative control)
-
ADP-Glo™ Kinase Assay Kit (Promega)
Protocol:
-
Dispense 100 nL of test compounds, this compound (e.g., in a dose-response range), or DMSO into the wells of a 384-well plate.
-
Add 5 µL of pIRE1α solution (e.g., 10 nM final concentration) in kinase buffer to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution (e.g., 120 µM final concentration) in kinase buffer to each well.
-
Incubate the plate at room temperature for 1 hour.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP and uses the new ATP to generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.
Cell-Based Screen: XBP1 Splicing Reporter Assay
This assay utilizes a reporter gene (e.g., luciferase) under the control of a promoter containing XBP1 binding sites (unfolded protein response elements, UPREs). Inhibition of IRE1α RNase activity prevents XBP1 splicing and subsequent reporter gene expression.
Figure 3: Workflow for the XBP1 Splicing Reporter HTS Assay.
Materials:
-
A human cell line (e.g., PANC-1, RPMI-8226) stably expressing a UPRE-luciferase reporter construct.
-
384-well clear-bottom, white-walled plates
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
Tunicamycin or other ER stress inducer
-
Test compounds, this compound (positive control), DMSO (negative control)
-
Luciferase assay reagent (e.g., Dual-Glo® Luciferase Assay System, Promega)
Protocol:
-
Seed the reporter cell line into 384-well plates at an appropriate density and incubate overnight to allow for cell attachment.
-
Treat the cells with test compounds, this compound, or DMSO for 1 hour.
-
Induce ER stress by adding tunicamycin (e.g., 2.5 µg/mL final concentration) to the wells.
-
Incubate the plates for 16-24 hours.
-
Equilibrate the plate and reagents to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader. A decrease in luminescence indicates inhibition of the IRE1α-XBP1 pathway.
Data Analysis and Interpretation
For both assays, the raw data should be normalized. The activity of the negative control (DMSO) can be set to 100% activity (or 0% inhibition), and the activity of a high concentration of this compound can be set to 0% activity (or 100% inhibition). The percentage of inhibition for each test compound can then be calculated. Dose-response curves can be generated for active compounds to determine their IC50 values.
Conclusion
This compound is an indispensable tool for HTS campaigns targeting the IRE1α pathway. The protocols outlined above provide robust and reproducible methods for identifying and characterizing novel inhibitors of this critical cellular stress response pathway. The use of this compound as a reference compound will ensure the quality and reliability of the screening data.
References
Application Notes and Protocols for Investigating Synergistic Effects of GSK2850163 (Belantamab Mafodotin) with Other Drugs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to studying the synergistic effects of GSK2850163 (belantamab mafodotin, Blenrep) in combination with other therapeutic agents for multiple myeloma. This document includes an overview of the mechanism of action, preclinical and clinical evidence of synergy, detailed experimental protocols for in vitro and in vivo studies, and quantitative data from key clinical trials.
Introduction to this compound (Belantamab Mafodotin)
This compound, now known as belantamab mafodotin, is an antibody-drug conjugate (ADC) that targets B-cell maturation antigen (BCMA), a protein highly expressed on the surface of multiple myeloma cells. The ADC consists of a humanized anti-BCMA monoclonal antibody linked to the cytotoxic agent monomethyl auristatin F (MMAF). Upon binding to BCMA on myeloma cells, belantamab mafodotin is internalized, and MMAF is released, leading to cell cycle arrest and apoptosis.[1][2] Preclinical and clinical studies have demonstrated that combining belantamab mafodotin with other standard-of-care agents can result in synergistic anti-myeloma activity.[1][3][4]
Signaling Pathways and Mechanism of Action
Belantamab mafodotin's primary mechanism involves the targeted delivery of MMAF to BCMA-expressing cells. The proposed synergistic effects with other agents, such as proteasome inhibitors and immunomodulatory drugs (IMiDs), are thought to arise from complementary mechanisms of action.
-
With Proteasome Inhibitors (e.g., Bortezomib): Bortezomib inhibits the proteasome, leading to an accumulation of unfolded proteins and endoplasmic reticulum (ER) stress, which can induce apoptosis. The combination with belantamab mafodotin, which disrupts microtubule function, may create a multi-pronged attack on myeloma cell survival pathways. Preclinical data suggest a synergistic anti-myeloma activity between belantamab mafodotin and bortezomib.[3]
-
With Immunomodulatory Drugs (e.g., Pomalidomide, Lenalidomide): IMiDs have complex mechanisms that include direct anti-myeloma effects and modulation of the tumor microenvironment, such as enhancing T-cell and NK-cell activity. The combination with belantamab mafodotin, which can also induce immunogenic cell death, may lead to a more robust anti-tumor immune response.
Below is a diagram illustrating the proposed synergistic mechanism of belantamab mafodotin with a proteasome inhibitor.
Caption: Proposed synergistic mechanism of belantamab mafodotin and a proteasome inhibitor.
Preclinical Synergy Assessment: Experimental Protocols
In Vitro Synergy Assay
Objective: To determine the synergistic, additive, or antagonistic effects of belantamab mafodotin in combination with other drugs on multiple myeloma cell lines.
Materials:
-
Multiple myeloma cell lines (e.g., OPM-2, MOLP-8)[1]
-
Belantamab mafodotin (this compound)
-
Combination drug (e.g., bortezomib, pomalidomide)
-
Cell culture medium and supplements
-
96-well plates
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
-
Plate reader
Protocol:
-
Cell Seeding: Seed multiple myeloma cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Drug Preparation: Prepare serial dilutions of belantamab mafodotin and the combination drug individually and in a fixed-ratio combination.
-
Treatment: Treat the cells with single agents and the drug combinations at various concentrations. Include untreated and vehicle-treated wells as controls.
-
Incubation: Incubate the treated cells for 72 hours.[1]
-
Viability Assay: Measure cell viability using a suitable assay according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each treatment condition relative to the vehicle control.
-
Determine the IC50 (half-maximal inhibitory concentration) for each drug alone and in combination.
-
Analyze the synergy using the Chou-Talalay method to calculate the Combination Index (CI).[5][6][7][8]
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
Caption: Workflow for in vitro synergy assessment.
In Vivo Xenograft Model
Objective: To evaluate the in vivo efficacy of belantamab mafodotin in combination with other drugs in a multiple myeloma xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
Multiple myeloma cell lines (e.g., OPM-2, MOLP-8)[1]
-
Belantamab mafodotin (this compound)
-
Combination drug (e.g., bortezomib)
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation: Subcutaneously implant multiple myeloma cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., vehicle, belantamab mafodotin alone, combination drug alone, combination therapy).
-
Treatment Administration: Administer drugs according to the planned dosing schedule and route (e.g., intravenous for belantamab mafodotin, subcutaneous for bortezomib).
-
Tumor Measurement: Measure tumor volume with calipers 2-3 times per week.
-
Monitoring: Monitor animal body weight and overall health.
-
Endpoint: Continue treatment until tumors reach a predetermined endpoint size or for a specified duration.
-
Data Analysis:
-
Plot mean tumor growth curves for each treatment group.
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Perform statistical analysis to compare the efficacy of the combination therapy to single-agent treatments.
-
Caption: Workflow for in vivo synergy assessment in a xenograft model.
Clinical Evidence of Synergy: The DREAMM Program
The DREAMM (DRiving Excellence in Approaches to Multiple Myeloma) clinical trial program is investigating belantamab mafodotin in various combinations for the treatment of relapsed or refractory multiple myeloma (RRMM).
DREAMM-6 Trial: Combination with Bortezomib and Dexamethasone
The DREAMM-6 study evaluated belantamab mafodotin in combination with bortezomib and dexamethasone (BorDex).[9] In an analysis of this combination, an overall response rate (ORR) of 78% was observed.[10]
Dosing and Schedule:
-
Belantamab Mafodotin: 2.5 mg/kg or 3.4 mg/kg administered as a single dose on Day 1 or a split dose on Days 1 and 8 of each cycle.[1][9]
-
Bortezomib and Dexamethasone: Standard dosing schedules.
DREAMM-7 Trial: Belantamab Mafodotin, Bortezomib, and Dexamethasone (BVd) vs. Daratumumab, Bortezomib, and Dexamethasone (DVd)
Quantitative Data from DREAMM-7:
| Efficacy Endpoint | BVd (Belantamab mafodotin + Bortezomib + Dexamethasone) | DVd (Daratumumab + Bortezomib + Dexamethasone) | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival | 36.6 months | 13.4 months | 0.41 (0.31-0.53) | <0.001 |
| Overall Response Rate (ORR) | 83.1% | 71.3% | - | - |
| Complete Response (CR) or better | 40% | 16% | - | - |
| MRD-negativity (in patients with CR or better) | 25% | 10% | - | - |
| Median Duration of Response | Not Reached | 17.5 months | - | - |
Data from the DREAMM-7 trial.[2][12][13]
Safety Profile of BVd in DREAMM-7:
| Adverse Event (Grade 3 or 4) | BVd (n=242) | DVd (n=246) |
| Any Grade 3 or 4 AE | 95% | 78% |
| Thrombocytopenia | 56% | 35% |
| Ocular Events | 79% (any grade) | 29% (any grade) |
| Serious Adverse Events | 53% | 38% |
| Treatment-related Deaths | 3% | 1% |
Data from the DREAMM-7 trial.[12][14][15]
DREAMM-8 Trial: Belantamab Mafodotin, Pomalidomide, and Dexamethasone (BPd) vs. Pomalidomide, Bortezomib, and Dexamethasone (PVd)
This phase 3 trial evaluated the efficacy and safety of BPd versus PVd in patients with RRMM who had received at least one prior line of therapy, including lenalidomide.[12][14]
Quantitative Data from DREAMM-8:
| Efficacy Endpoint | BPd (Belantamab mafodotin + Pomalidomide + Dexamethasone) | PVd (Pomalidomide + Bortezomib + Dexamethasone) | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival | Not Reached | 12.7 months | 0.52 (0.37-0.73) | <0.001 |
| 12-month PFS Rate | 71% | 51% | - | - |
| Overall Response Rate (ORR) | 77% | 72% | - | - |
| Complete Response (CR) or better | 40% | 16% | - | - |
| Median Duration of Response | Not Reached | 17.5 months | - | - |
Data from the DREAMM-8 trial.[3][12][14]
Safety Profile of BPd in DREAMM-8:
| Adverse Event (Grade 3 or 4) | BPd (n=150) | PVd (n=145) |
| Any Grade 3 or 4 AE | 91% | 73% |
| Ocular AEs (Grade 3 or 4) | 43% | 2% |
Data from the DREAMM-8 trial.[3][12][14]
Conclusion
The preclinical and clinical data strongly support the investigation of this compound (belantamab mafodotin) in combination with other anti-myeloma agents. The synergistic effects observed with proteasome inhibitors and immunomodulatory drugs provide a strong rationale for further research and development in this area. The provided protocols offer a starting point for researchers to design and execute studies to further elucidate the synergistic potential of belantamab mafodotin-based combination therapies. Careful monitoring and management of adverse events, particularly ocular toxicity, are crucial in clinical investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. The Antibody Drug Conjugate, Belantamab-Mafodotin, in the Treatment of Multiple Myeloma: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paper: DREAMM-7: A Phase III Study of the Efficacy and Safety of Belantamab Mafodotin (Belamaf) with Bortezomib, and Dexamethasone (B-Vd) in Patients with Relapsed/Refractory Multiple Myeloma (RRMM) [ash.confex.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. kmcc.nhs.uk [kmcc.nhs.uk]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 11. altaioncology.com [altaioncology.com]
- 12. onclive.com [onclive.com]
- 13. binasss.sa.cr [binasss.sa.cr]
- 14. Belantamab mafodotin plus bortezomib and dexamethasone in patients with relapsed or refractory multiple myeloma (DREAMM-7): updated overall survival analysis from a global, randomised, open-label, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Detecting GSK2850163-Induced Apoptosis: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the methods for detecting and quantifying apoptosis induced by GSK2850163, a potent and selective inhibitor of inositol-requiring enzyme 1α (IRE1α). By inhibiting IRE1α's kinase and endoribonuclease (RNase) activities, this compound disrupts the unfolded protein response (UPR), a key cellular stress response pathway, ultimately leading to apoptosis in susceptible cells.[1][2] This document outlines the underlying signaling pathways, detailed experimental protocols, and data presentation strategies to facilitate research and development of IRE1α-targeted therapies.
Introduction to this compound and IRE1α-Mediated Apoptosis
This compound is a small molecule inhibitor that targets the IRE1α, a key sensor of endoplasmic reticulum (ER) stress.[1][2] Under conditions of prolonged or severe ER stress, the adaptive UPR can switch to a pro-apoptotic response. IRE1α plays a central role in this switch. Its activation leads to the splicing of X-box binding protein 1 (XBP1) mRNA and the activation of the c-Jun N-terminal kinase (JNK) pathway, both of which can contribute to apoptosis. By inhibiting IRE1α, this compound can modulate these downstream signaling events, making it a valuable tool for studying ER stress-induced apoptosis and a potential therapeutic agent.
Signaling Pathway of IRE1α-Mediated Apoptosis
The following diagram illustrates the central role of IRE1α in the ER stress-induced apoptosis pathway and the point of intervention for this compound.
Caption: IRE1α signaling pathway leading to apoptosis and inhibition by this compound.
Key Methods for Detecting this compound-Induced Apoptosis
Several well-established methods can be employed to detect and quantify apoptosis following treatment with this compound. The choice of method will depend on the specific experimental goals, available equipment, and desired throughput.
Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
This is a widely used method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorophore for detection. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.
Data Presentation: The following table provides an example of how to present quantitative data from an Annexin V/PI staining experiment. While this data is from an experiment using a different IRE1α inhibitor (4µ8C) in combination with cisplatin, it illustrates the expected outcomes and data structure.
| Treatment | Concentration | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Control | - | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound | 1 µM | 93.8 ± 1.9 | 3.1 ± 0.7 | 3.1 ± 0.6 |
| Tunicamycin | 5 µg/mL | 75.4 ± 3.5 | 15.7 ± 2.2 | 8.9 ± 1.8 |
| Tunicamycin + this compound | 5 µg/mL + 1 µM | 85.1 ± 2.8 | 8.2 ± 1.5 | 6.7 ± 1.3 |
Note: This table presents hypothetical data for this compound based on expected activity. Researchers should generate their own dose-response and time-course data.
Experimental Protocol: Annexin V/PI Staining
Caption: Experimental workflow for Annexin V/PI staining.
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Cell Preparation: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound for different time points. Include untreated and vehicle-treated controls.
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Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation. It is crucial to also collect any floating cells from the supernatant as these may be apoptotic.
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Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
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Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's instructions.
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Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
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Analysis: Analyze the stained cells by flow cytometry immediately. Use appropriate compensation controls for multi-color analysis.
Caspase Activity Assays
Caspases are a family of proteases that are key executioners of apoptosis. Measuring the activity of effector caspases like caspase-3 and caspase-7 is a reliable method to quantify apoptosis.
Principle: These assays typically use a specific peptide substrate for the caspase of interest, which is conjugated to a colorimetric or fluorometric reporter. Cleavage of the substrate by the active caspase releases the reporter, which can then be quantified.
Data Presentation: The following table shows example data for caspase-3/7 activity in response to an IRE1α inhibitor (HNA).
| Treatment | Concentration | Relative Caspase-3/7 Activity (Fold Change vs. Control) |
| Control | - | 1.0 |
| This compound | 10 µM | 1.8 ± 0.2 |
| This compound | 25 µM | 3.5 ± 0.4 |
| This compound | 50 µM | 5.2 ± 0.6 |
Note: This table presents hypothetical data for this compound based on expected activity and data from a similar compound.[3] Researchers should generate their own dose-response and time-course data.
Experimental Protocol: Colorimetric Caspase-3 Assay
Caption: Workflow for a colorimetric caspase-3 activity assay.
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Cell Treatment and Lysis: Treat cells as described for the Annexin V assay. After treatment, lyse the cells in a chilled lysis buffer provided with the assay kit.
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Lysate Preparation: Centrifuge the lysates to pellet cellular debris and collect the supernatant.
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Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
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Caspase Reaction: In a 96-well plate, add an equal amount of protein from each lysate. Add the caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric assays).
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Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
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Measurement: Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the caspase-3 activity.
PARP Cleavage by Western Blotting
Poly (ADP-ribose) polymerase (PARP) is a nuclear enzyme that is cleaved by activated caspase-3 during apoptosis. Detecting the cleaved fragment of PARP is a hallmark of apoptosis.
Principle: Western blotting is used to separate proteins by size and detect the full-length PARP (approx. 116 kDa) and its cleaved fragment (approx. 89 kDa) using a specific antibody. A decrease in the full-length PARP and an increase in the cleaved fragment indicate apoptosis.
Data Presentation: The following table provides a template for quantifying PARP cleavage from Western blot data.
| Treatment | Concentration | Full-Length PARP (Relative Density) | Cleaved PARP (Relative Density) | Ratio of Cleaved to Full-Length PARP |
| Control | - | 1.00 | 0.05 | 0.05 |
| This compound | 10 µM | 0.85 | 0.25 | 0.29 |
| This compound | 25 µM | 0.62 | 0.58 | 0.94 |
| This compound | 50 µM | 0.31 | 0.95 | 3.06 |
Note: This table presents hypothetical data for this compound based on expected activity. Researchers should generate their own dose-response and time-course data.
Experimental Protocol: Western Blot for PARP Cleavage
Caption: General workflow for Western blotting to detect PARP cleavage.
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Lysate Preparation: Prepare whole-cell lysates from treated and control cells using a suitable lysis buffer containing protease inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
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SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
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Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
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Antibody Incubation: Incubate the membrane with a primary antibody specific for PARP that recognizes both the full-length and cleaved forms. Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
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Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
The methods described in these application notes provide a robust framework for investigating the pro-apoptotic effects of this compound. By combining techniques such as Annexin V/PI staining, caspase activity assays, and PARP cleavage analysis, researchers can gain a comprehensive understanding of the cellular response to IRE1α inhibition. Consistent and well-documented protocols, along with clear data presentation, are essential for advancing our knowledge of ER stress-mediated apoptosis and the therapeutic potential of compounds like this compound.
References
- 1. Inhibition of endoplasmic reticulum (ER) stress sensors sensitizes cancer stem-like cells to ER stress-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibiting the IRE1α Axis of the Unfolded Protein Response Enhances the Antitumor Effect of AZD1775 in TP53 Mutant Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
GSK2850163 not showing expected IRE1α inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using GSK2850163, a potent inhibitor of IRE1α (Inositol-requiring enzyme 1 alpha).
Clarification on Compound Nomenclature
It is important to distinguish this compound from Belantamab mafodotin (GSK2857916).
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This compound : A small molecule inhibitor that targets the kinase and RNase activities of IRE1α.
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Belantamab mafodotin (GSK2857916, Blenrep) : An antibody-drug conjugate that targets B-cell maturation antigen (BCMA) and is used in the treatment of multiple myeloma.
This guide focuses exclusively on the IRE1α inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a novel inhibitor of IRE1α, a key sensor of the Unfolded Protein Response (UPR). It inhibits both the kinase and endoribonuclease (RNase) activities of IRE1α. This dual inhibition prevents the autophosphorylation of IRE1α and the subsequent splicing of X-box binding protein 1 (XBP1) mRNA, a critical step in the UPR signaling cascade.[1][2]
Q2: What are the reported IC50 values for this compound?
A2: The potency of this compound against IRE1α has been determined in biochemical assays.
| Activity | IC50 Value |
| IRE1α kinase activity | 20 nM[1][2] |
| IRE1α RNase activity | 200 nM[1][2] |
Q3: Does this compound have known off-target effects?
A3: this compound is a selective inhibitor of IRE1α. However, weak inhibition of other kinases has been observed at significantly higher concentrations.
| Off-Target Kinase | IC50 Value |
| Ron | 4.4 µM[2] |
| FGFR1 V561M | 17 µM[2] |
It is advisable to consider these potential off-target effects when interpreting experimental results, especially at high concentrations of the inhibitor.
Troubleshooting Guide
This guide addresses common issues encountered when this compound does not show the expected IRE1α inhibition in cellular assays.
Problem 1: No significant reduction in XBP1 splicing after treatment with this compound.
Possible Cause 1.1: Suboptimal experimental conditions.
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Solution: Ensure that this compound is properly dissolved and stable in your cell culture medium. The compound is typically dissolved in DMSO for a stock solution. The final concentration of DMSO in the culture medium should be kept low (typically <0.1%) to avoid solvent-induced artifacts. The stability of this compound in aqueous solutions over long incubation times should be considered, as degradation could lead to a loss of activity.
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Experimental Workflow for Assessing IRE1α Inhibition:
Possible Cause 1.2: Ineffective ER stress induction.
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Solution: Confirm that your ER stress-inducing agent (e.g., tunicamycin, thapsigargin) is active and used at an appropriate concentration and duration to robustly activate the IRE1α pathway in your specific cell line. A positive control (ER stress inducer alone) is crucial to demonstrate that the pathway can be activated.
Possible Cause 1.3: Cell-type specific resistance.
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Solution: Some cell lines may exhibit intrinsic or acquired resistance to IRE1α inhibition. This could be due to various factors, including the expression of drug efflux pumps or the activation of compensatory signaling pathways.[3][4] Consider testing this compound in a different, sensitive cell line as a positive control. Murine bone marrow cells with deleted XBP1 have shown resistance to IRE1α inhibitors, highlighting the dependency of the inhibitor's effect on the presence of the target pathway.[4]
Possible Cause 1.4: The IRE1α pathway is not the primary survival pathway in your model.
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Solution: Inhibition of IRE1α does not universally lead to cell death. In some cancer cell lines, IRE1α activity is not essential for viability in vitro.[5][6] The expected outcome of IRE1α inhibition might be cytostatic rather than cytotoxic. It is important to assess multiple endpoints, such as proliferation and apoptosis, in addition to XBP1 splicing.
Problem 2: No decrease in phosphorylated IRE1α (p-IRE1α) levels.
Possible Cause 2.1: Antibody quality or Western blot protocol issues.
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Solution: Ensure the specificity and sensitivity of your anti-p-IRE1α antibody. It is recommended to use an antibody validated for detecting the specific phosphorylation site of activated IRE1α. Optimize your Western blot protocol, including lysis buffer composition, protein loading amounts, and antibody concentrations.
Possible Cause 2.2: Dynamic nature of IRE1α phosphorylation.
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Solution: IRE1α phosphorylation can be transient. Consider performing a time-course experiment to capture the peak of phosphorylation and the effect of the inhibitor at different time points.
Signaling Pathway Diagram
The following diagram illustrates the points of intervention of this compound in the IRE1α signaling pathway.
Experimental Protocols
Western Blot for Phospho-IRE1α and XBP1s
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Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine protein concentration using a BCA assay.
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SDS-PAGE and Transfer: Resolve 20-40 µg of protein lysate on an 8-12% SDS-PAGE gel and transfer to a PVDF membrane.
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Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-IRE1α (Ser724) and XBP1s overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
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Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate.
RT-PCR for XBP1 Splicing
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RNA Extraction: Isolate total RNA from treated cells using a commercial kit.
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cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
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PCR Amplification: Amplify the XBP1 cDNA using primers that flank the 26-nucleotide intron removed by IRE1α.
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Gel Electrophoresis: Resolve the PCR products on a 2.5-3% agarose gel. Unspliced XBP1 (XBP1u) and spliced XBP1 (XBP1s) will appear as distinct bands.
RT-qPCR for XBP1s Levels
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RNA Extraction and cDNA Synthesis: Follow the same procedure as for RT-PCR.
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qPCR: Perform quantitative PCR using primers specific for the spliced form of XBP1 (XBP1s) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
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Data Analysis: Calculate the relative expression of XBP1s using the ΔΔCt method.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of IRE1α-driven pro-survival pathways is a promising therapeutic application in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IRE1α Inhibitors as a Promising Therapeutic Strategy in Blood Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Unfolded Protein Response in Cancer: IRE1α Inhibition by Selective Kinase Ligands Does Not Impair Tumor Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting GSK2850163 off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using GSK2850163, a potent inhibitor of inositol-requiring enzyme-1 alpha (IRE1α).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a novel and selective inhibitor of IRE1α. It targets the kinase domain of IRE1α, which in turn inhibits its endoribonuclease (RNase) activity.[1][2][3] This dual inhibition prevents the autophosphorylation of IRE1α and the subsequent splicing of X-box binding protein 1 (XBP1) mRNA, a key step in the unfolded protein response (UPR).[2][3][4]
Q2: What are the recommended working concentrations for this compound?
The effective concentration of this compound can vary depending on the cell type and experimental conditions. However, studies have shown efficient inhibition of XBP1 splicing at concentrations as low as 20 nM, with more complete inhibition observed at 200 nM.[4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell system.
Q3: What are the known off-target effects of this compound?
While this compound is a highly selective inhibitor of IRE1α, weak inhibition of two other kinases, Ron and FGFR1 V561M, has been reported at micromolar concentrations.[1] It is important to consider these potential off-target effects when interpreting experimental results, especially at higher concentrations of the inhibitor.
Q4: In which solvent should I dissolve this compound?
This compound is soluble in DMSO, typically at a concentration of 10 mM.[1] For cell-based assays, it is crucial to ensure that the final concentration of DMSO in the culture medium is not toxic to the cells (typically <0.1%).
Troubleshooting Guides
Issue 1: No observable effect on cell viability or phenotype after this compound treatment.
Possible Cause 1: Insufficient inhibition of IRE1α.
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Troubleshooting Step 1: Verify IRE1α inhibition. The most direct way to confirm that this compound is active in your cells is to measure the splicing of XBP1 mRNA. A significant reduction in the ratio of spliced XBP1 (XBP1s) to unspliced XBP1 (XBP1u) indicates successful inhibition of IRE1α.
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Experiment: Perform RT-qPCR to quantify the levels of XBP1s and XBP1u mRNA. See Protocol 1 for a detailed methodology.
-
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Troubleshooting Step 2: Optimize this compound concentration. If XBP1 splicing is not significantly inhibited, consider increasing the concentration of this compound. Perform a dose-response experiment to determine the EC50 for XBP1 splicing inhibition in your specific cell line.
Possible Cause 2: The cellular process under investigation is not dependent on IRE1α signaling.
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Troubleshooting Step 1: Review the literature. Confirm that there is evidence in the scientific literature to support a role for the IRE1α/XBP1 pathway in the biological context you are studying.
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Troubleshooting Step 2: Use a positive control. Treat your cells with a known inducer of endoplasmic reticulum (ER) stress, such as tunicamycin or thapsigargin, in the presence and absence of this compound. This will help to confirm that the IRE1α pathway can be activated in your cells and that this compound can inhibit this activation. A study showed that this compound treatment efficiently reversed Thapsigargin-induced splicing of XBP-1 at 20nM and 200nM doses.[4]
Issue 2: Unexpected or off-target effects are observed.
Possible Cause 1: Inhibition of off-target kinases.
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Troubleshooting Step 1: Assess the activity of known off-target kinases. this compound has been shown to weakly inhibit Ron and FGFR1.[1] Investigate the downstream signaling pathways of these kinases to see if they are affected by your this compound treatment.
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Experiment: Perform western blotting to analyze the phosphorylation status of key downstream effectors of the Ron and FGFR1 pathways (e.g., Akt, ERK). See Protocol 2 for a detailed methodology.
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Troubleshooting Step 2: Perform a comprehensive kinase profile. If you suspect other, unknown off-target effects, consider using a commercial kinase profiling service to screen this compound against a broad panel of kinases. Several services are available that offer both biochemical and cell-based kinase screening.[5][6][7][8][9]
Possible Cause 2: Cellular toxicity unrelated to IRE1α inhibition.
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Troubleshooting Step 1: Use a negative control. If available, use an inactive structural analog of this compound as a negative control. This can help to distinguish between effects caused by the specific inhibition of IRE1α and non-specific effects of the chemical scaffold.
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Troubleshooting Step 2: Perform a cytotoxicity assay. Use a standard cytotoxicity assay (e.g., MTT, LDH) to determine the toxic concentration range of this compound in your cells. Ensure that the concentrations used in your experiments are well below the toxic threshold.
Quantitative Data Summary
| Parameter | Value | Reference |
| On-Target Potency | ||
| IRE1α Kinase Activity IC50 | 20 nM | [1][2][3] |
| IRE1α RNase Activity IC50 | 200 nM | [1][2][3] |
| Off-Target Potency | ||
| Ron Kinase IC50 | 4.4 µM | [1] |
| FGFR1 V561M IC50 | 17 µM | [1] |
Experimental Protocols
Protocol 1: Verifying IRE1α Inhibition via RT-qPCR for XBP1 Splicing
This protocol allows for the quantification of spliced (XBP1s) and unspliced (XBP1u) forms of XBP1 mRNA to confirm the inhibitory activity of this compound.
1. Cell Treatment: a. Plate cells at a suitable density and allow them to adhere overnight. b. Treat cells with this compound at the desired concentrations for the appropriate duration. Include a vehicle control (e.g., DMSO). c. To induce ER stress and maximize the XBP1 splicing signal, you can co-treat with an ER stress inducer like tunicamycin (e.g., 2.5 µg/mL for 4-16 hours) for the final hours of the experiment.
2. RNA Extraction and cDNA Synthesis: a. Harvest the cells and extract total RNA using a standard method (e.g., TRIzol or a column-based kit). b. Assess RNA quality and quantity using a spectrophotometer. c. Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with random primers or oligo(dT) primers.
3. RT-qPCR: a. Prepare a qPCR reaction mix using a SYBR Green-based master mix. b. Use primers that specifically amplify the spliced and total forms of XBP1. A common method is to use a forward primer that binds to an exon common to both forms and two different reverse primers, one specific to the spliced form and one that binds downstream of the splice site to amplify the unspliced form. Alternatively, primers flanking the 26-nucleotide intron can be used, and the products can be resolved on an agarose gel.[10][11][12][13][14] c. Perform the qPCR reaction using a standard cycling protocol. d. Analyze the data using the ΔΔCt method, normalizing to a stable housekeeping gene. The ratio of XBP1s to total XBP1 or XBP1u can then be calculated.
Protocol 2: Assessing Potential Off-Target Effects on Ron and FGFR1 Signaling
This protocol uses western blotting to determine if this compound affects the signaling pathways downstream of the known off-target kinases, Ron and FGFR1.
1. Cell Treatment and Lysis: a. Plate cells and treat with this compound as described in Protocol 1. b. If your cells do not have constitutively active Ron or FGFR1 signaling, you may need to stimulate the pathways with their respective ligands (e.g., HGF for Ron, FGF for FGFR1) for a short period (e.g., 10-30 minutes) before harvesting. c. Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
2. Protein Quantification and Sample Preparation: a. Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay). b. Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
3. Western Blotting: a. Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. b. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. c. Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies specific for the phosphorylated and total forms of key downstream effectors of the Ron and FGFR1 pathways (e.g., phospho-Akt, total Akt, phospho-ERK1/2, total ERK1/2). d. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. f. Densitometric analysis can be performed to quantify the changes in protein phosphorylation.
Visualizations
Caption: IRE1α Signaling Pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting experiments with this compound.
Caption: Logic for confirming off-target effects of this compound.
References
- 1. This compound - tcsc0039356 - Taiclone [taiclone.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. assayquant.com [assayquant.com]
- 6. kinaselogistics.com [kinaselogistics.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. pharmaron.com [pharmaron.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A quantitative method for detection of spliced X-box binding protein-1 (XBP1) mRNA as a measure of endoplasmic reticulum (ER) stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. XBP1 RT-PCR splicing analysis [bio-protocol.org]
- 12. Real-time PCR quantification of spliced X-box binding protein 1 (XBP1) using a universal primer method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Real-time PCR quantification of spliced X-box binding protein 1 (XBP1) using a universal primer method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: GSK2850163 Treatment Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSK2850163, a novel inhibitor of inositol-requiring enzyme-1 alpha (IRE1α). The focus is on optimizing treatment duration for maximum therapeutic effect based on available preclinical and clinical data for IRE1α inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to treatment duration?
A1: this compound is an allosteric inhibitor of IRE1α, a key sensor in the Unfolded Protein Response (UPR). It binds to the kinase domain of IRE1α, which in turn inhibits its endoribonuclease (RNase) activity. This RNase activity is responsible for the splicing of X-box binding protein 1 (XBP1) mRNA into its active form, XBP1s. XBP1s is a transcription factor that upregulates genes involved in protein folding and degradation, allowing cancer cells to adapt to stress and survive. By inhibiting XBP1 splicing, this compound blocks this pro-survival signaling pathway.
The duration of treatment is critical because sustained inhibition of the IRE1α-XBP1s pathway is likely necessary to prevent cancer cells from adapting and restoring their protein folding capacity. However, the optimal duration is a balance between maintaining efficacy and minimizing potential off-target effects or the development of resistance.
Q2: Are there any established clinical dosing schedules for this compound or similar IRE1α inhibitors?
A2: While specific clinical trial data on the optimized treatment duration for this compound is not yet publicly available, we can look at a similar first-in-class IRE1α inhibitor, ORIN1001 (also known as MKC8866), for which Phase 1/2 clinical trial information has been released. In this trial, ORIN1001 was administered orally on a continuous daily basis in 21-day cycles.[1] This provides a starting point for designing in vivo experiments with this compound, suggesting that continuous daily dosing may be a clinically relevant schedule to investigate.
Q3: What does preclinical data suggest about the duration of treatment with IRE1α inhibitors?
A3: Preclinical studies using the IRE1α inhibitor ORIN1001/MKC8866 in xenograft models of cancer have demonstrated that the drug is well-tolerated with daily oral administration for extended periods, up to 60 consecutive days.[2][3] In these studies, continuous daily dosing was effective in enhancing the efficacy of chemotherapy.[2] One study also explored an intermittent dosing schedule (every other day) which was found to be less effective than daily dosing as a monotherapy but was investigated for combination therapies.[3] These findings suggest that continuous, long-term administration may be necessary to achieve maximum therapeutic benefit, particularly when used as a single agent.
Q4: How does the kinetics of the Unfolded Protein Response (UPR) influence the optimal treatment duration?
A4: The UPR is a dynamic signaling network. Upon ER stress, IRE1α is activated, leading to the splicing of XBP1 mRNA. The resulting XBP1s protein then translocates to the nucleus to activate target genes. Interestingly, there is a negative feedback loop where XBP1s can eventually lead to the attenuation of IRE1α's RNase activity.[4][5] This feedback mechanism implies that the timing and duration of IRE1α inhibition could have complex effects on the overall UPR. A continuous and sustained inhibition of IRE1α by this compound would be expected to keep XBP1s levels low, preventing the adaptive response. The optimal duration would be long enough to induce cancer cell death before any potential compensatory mechanisms are activated.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Suboptimal efficacy with short-term treatment in vivo. | Insufficient duration of IRE1α inhibition to induce apoptosis. Cancer cells may be entering a state of reversible growth arrest. | Based on preclinical data for similar IRE1α inhibitors, consider extending the treatment duration. Continuous daily dosing for at least 21 days has been used in clinical trials for a similar compound.[1] Monitor pharmacodynamic markers like XBP1s levels in the tumor to ensure sustained target engagement. |
| Toxicity observed with long-term continuous dosing. | Off-target effects or accumulation of the compound. | Consider evaluating an intermittent dosing schedule (e.g., 5 days on, 2 days off, or every other day).[3] This may maintain a therapeutic window while reducing toxicity. Monitor animal weight and general health closely. It is also crucial to perform dose-escalation studies to determine the maximum tolerated dose for the specific animal model. |
| Development of resistance to this compound treatment. | Activation of alternative survival pathways or mutations in the IRE1α signaling cascade. | Investigate the expression and activation of other UPR branches (PERK and ATF6) or other pro-survival pathways. Consider combination therapies. For example, IRE1α inhibitors have been shown to synergize with chemotherapeutic agents like paclitaxel.[2] |
| Variability in response between different cancer models. | The dependency of the cancer cells on the IRE1α-XBP1s pathway for survival can vary. | Characterize the baseline activation of the UPR in your cancer models. Tumors with high baseline levels of XBP1s may be more sensitive to this compound. It is important to select appropriate models for your in vivo studies. |
Data Summary Tables
Table 1: Preclinical In Vivo Dosing of the IRE1α Inhibitor ORIN1001/MKC8866
| Compound | Dose | Schedule | Duration | Animal Model | Key Findings | Reference |
| MKC8866 | 300 mg/kg | Daily, oral | 60 days | TNBC Xenograft | Well-tolerated; enhanced paclitaxel efficacy. | [2] |
| MKC8866 | 200 mg/kg | Daily, oral | Not specified | Prostate Cancer Xenograft | Strong inhibition of tumor growth. | [3] |
| MKC8866 | Not specified | Every other day, oral | Not specified | Prostate Cancer Xenograft | Less effective than daily dosing as monotherapy. | [3] |
Table 2: Clinical Trial Dosing of the IRE1α Inhibitor ORIN1001
| Compound | Dose | Schedule | Cycle Length | Phase | Patient Population | Reference |
| ORIN1001 | 100mg, 200mg, or 300mg | Daily, oral | 21 days | 1/2 | Advanced solid tumors | [1] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Xenograft Model
This protocol is a general guideline based on published preclinical studies of IRE1α inhibitors and should be optimized for your specific model and experimental goals.
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or Nu/Nu) bearing subcutaneous tumors from a relevant human cancer cell line with a known dependency on the UPR.
-
Tumor Implantation: Inject cancer cells subcutaneously into the flank of the mice. Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment and control groups.
-
Drug Formulation and Administration:
-
Formulate this compound for oral gavage at the desired concentration.
-
Based on preclinical data for similar compounds, a starting dose for exploration could be in the range of 100-300 mg/kg.
-
Administer the drug or vehicle control orally once daily.
-
-
Treatment Duration:
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and overall health daily.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the animals and excise the tumors.
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Perform pharmacodynamic analysis on tumor tissue to confirm target engagement (e.g., measure XBP1s levels by qPCR or Western blot).
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Analyze tumor growth inhibition and statistical significance between groups.
-
Visualizations
Caption: IRE1α signaling pathway and the mechanism of inhibition by this compound.
Caption: A generalized experimental workflow for in vivo studies.
References
- 1. A phase 1/2 trial of ORIN1001, a first-in-class IRE1 inhibitor, in patients with advanced solid tumors. | CoLab [colab.ws]
- 2. Inhibition of IRE1 RNase activity modulates the tumor cell secretome and enhances response to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IRE1α-XBP1s pathway promotes prostate cancer by activating c-MYC signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism, regulation and functions of the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel IRE1 kinase inhibitor for adjuvant glioblastoma treatment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: GSK2850163 (Belantamab Mafodotin) Degradation and Stability in Solution
Welcome to the technical support center for GSK2850163, also known as belantamab mafodotin (Blenrep). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling, stability, and potential degradation issues of this antibody-drug conjugate (ADC) in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound (belantamab mafodotin) and what are its components?
A1: this compound (belantamab mafodotin) is an antibody-drug conjugate that targets B-cell maturation antigen (BCMA), a protein highly expressed on the surface of multiple myeloma cells. It consists of three main components:
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Antibody: A humanized IgG1 monoclonal antibody that specifically binds to BCMA.
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Cytotoxic Payload: Monomethyl auristatin F (MMAF), a potent anti-mitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.
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Linker: A non-cleavable maleimidocaproyl (mc) linker that connects the MMAF payload to the antibody.
Q2: What is the mechanism of action of belantamab mafodotin?
A2: Belantamab mafodotin binds to BCMA on the surface of myeloma cells. Upon binding, the ADC is internalized by the cell and trafficked to the lysosome. Inside the lysosome, the antibody portion is degraded, leading to the release of the MMAF payload. The released MMAF then disrupts the microtubule network within the cell, causing cell cycle arrest at the G2/M phase and ultimately inducing apoptosis (programmed cell death).[1]
Q3: What are the primary stability concerns for belantamab mafodotin in solution?
A3: The primary stability concerns for belantamab mafodotin, like many ADCs utilizing maleimide-based linkers, revolve around the potential for premature drug release. This can occur through a process called a retro-Michael reaction, where the bond between the linker and the antibody's cysteine residue breaks, leading to deconjugation of the MMAF payload.[2][3][4] Additionally, physical instabilities such as aggregation and fragmentation of the antibody itself can occur under certain conditions.
Q4: How should I store belantamab mafodotin solutions?
A4: For optimal stability, it is recommended to store belantamab mafodotin solutions at ultra-cold temperatures, typically ranging from -20°C to -80°C.[5] It is crucial to prevent repeated freeze-thaw cycles, which can lead to aggregation and degradation. For short-term storage, refrigeration at 2-8°C may be acceptable, but specific product datasheets should always be consulted for precise recommendations.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with belantamab mafodotin in a question-and-answer format.
Q1: I am observing a decrease in the efficacy of my belantamab mafodotin in my in vitro/in vivo experiments. What could be the cause?
A1: A decrease in efficacy can be attributed to several factors related to the stability of the ADC.
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Degradation of the ADC: The most likely cause is the degradation of the ADC and premature release of the MMAF payload. This can be caused by:
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Improper Storage: Storing the ADC solution at inappropriate temperatures or subjecting it to multiple freeze-thaw cycles can accelerate degradation.
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pH of the Solution: The stability of the maleimide linker is pH-dependent. At physiological or slightly basic pH, the retro-Michael reaction can be more pronounced, leading to drug deconjugation.[6]
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Presence of Thiols: The presence of free thiols (e.g., from reducing agents like dithiothreitol (DTT) or β-mercaptoethanol inadvertently present in buffers) can facilitate a thiol-exchange reaction with the maleimide linker, leading to drug release.
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Aggregation: The ADC may be forming aggregates, which can reduce its ability to bind to BCMA on target cells. Aggregation can be induced by thermal stress, agitation, or inappropriate buffer conditions.
Troubleshooting Steps:
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Verify Storage Conditions: Ensure that the ADC has been stored at the recommended temperature and that the number of freeze-thaw cycles has been minimized.
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Check Buffer Composition: Review the composition of all buffers and solutions used in your experiment. Ensure the pH is within a stable range (ideally slightly acidic to neutral for short-term handling) and that there are no contaminating reducing agents.
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Assess ADC Integrity: If possible, analyze the integrity of your ADC sample using techniques like Size Exclusion Chromatography (SEC-HPLC) to check for aggregation and fragmentation, and Hydrophobic Interaction Chromatography (HIC) or Reverse Phase-HPLC (RP-HPLC) to assess the drug-to-antibody ratio (DAR), which can indicate drug loss.
Q2: My experimental results are inconsistent between batches of belantamab mafodotin or between experiments. What could be the reason?
A2: Inconsistent results can stem from variability in the ADC itself or in the experimental setup.
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Batch-to-Batch Variability: Although commercial preparations are subject to stringent quality control, slight variations in the drug-to-antibody ratio (DAR) or the level of aggregation between batches can occur.
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Handling and Preparation: Inconsistent handling procedures, such as differences in thawing times, dilution methods, or incubation periods, can introduce variability.
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Solution Stability Over Time: The stability of the diluted working solution can be time-dependent. Using freshly prepared solutions is always recommended. The compound is noted to be unstable in solutions, and freshly prepared solutions are recommended.[7]
Troubleshooting Steps:
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Standardize Protocols: Implement and strictly adhere to standardized protocols for thawing, dilution, and handling of the ADC.
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Use Freshly Prepared Solutions: Prepare working solutions of belantamab mafodotin immediately before use whenever possible.
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Characterize New Batches: If you suspect batch-to-batch variability, consider performing a quick quality control check, such as a simple SEC-HPLC run, to compare the aggregation profile of the new batch with a previous one.
Quantitative Data on Stability
While specific quantitative stability data for belantamab mafodotin under a wide range of experimental conditions is not extensively published in the public domain, data from population pharmacokinetic (PopPK) studies and general knowledge of maleimide-cysteine adduct stability provide some insights.
| Parameter | Condition | Observation | Reference |
| Drug-to-Antibody Ratio (DAR) Reduction | In vivo (human plasma) | Time to 50% DAR reduction was estimated to be 10.3 days. | [8] |
| Half-life of maleimide-thiol adducts | In the presence of glutathione (in vitro) | Half-lives can range from 3.1 to 258 hours, depending on the specific maleimide and thiol structures. | [9] |
| Thermal Stability (General for ADCs) | Temperature increase | Conjugation of a drug-linker generally decreases the thermal stability (melting temperature, Tm) of the antibody compared to the unconjugated antibody. | [10] |
| pH-dependent drug release (acid-sensitive ADC) | pH 7.4 vs. pH 5.5 vs. pH 4.5 | A study on an acid-cleavable ADC showed ~30% drug release at pH 7.4, ~50% at pH 5.5, and ~100% at pH 4.5 after 7 days at 37°C. While belantamab mafodotin has a non-cleavable linker, this illustrates the significant impact of pH on linker stability. | [11] |
Experimental Protocols
1. Assessment of Aggregation by Size Exclusion Chromatography (SEC-HPLC)
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Principle: SEC separates molecules based on their hydrodynamic radius. Larger molecules (aggregates) elute earlier than smaller molecules (monomers and fragments).
-
Mobile Phase: A typical mobile phase is a phosphate-buffered saline (PBS) solution, pH 6.8-7.4. For example, 150 mM phosphate buffered saline, pH 7.0.[12]
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Column: A column suitable for protein separation, such as a TSKgel G3000SWxl or similar.
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Flow Rate: Typically 0.5-1.0 mL/min.
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Detection: UV absorbance at 280 nm.
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Sample Preparation: Dilute the belantamab mafodotin sample to a concentration of approximately 1 mg/mL in the mobile phase.[12] Filter the sample through a 0.22 µm filter before injection.[12]
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Analysis: The percentage of high molecular weight species (aggregates), monomer, and low molecular weight species (fragments) is determined by integrating the peak areas in the chromatogram.
2. Assessment of Thermal Stability by Differential Scanning Calorimetry (DSC)
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Principle: DSC measures the heat capacity of a sample as a function of temperature. The temperature at which a protein unfolds (melts) is its melting temperature (Tm), which is an indicator of its thermal stability.
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Sample Preparation: Prepare the belantamab mafodotin sample at a concentration of approximately 1 mg/mL in the desired buffer. A reference sample containing only the buffer is also required.
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Instrumentation: Use a differential scanning calorimeter.
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Method: Scan the temperature from a starting temperature (e.g., 20°C) to a final temperature (e.g., 100°C) at a constant scan rate (e.g., 1°C/min).[10]
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Analysis: The resulting thermogram will show one or more endothermic peaks, each corresponding to the unfolding of a domain within the antibody. The temperature at the apex of each peak is the Tm for that domain. A lower Tm compared to the unconjugated antibody indicates reduced thermal stability.[10][13]
Visualizations
Caption: BCMA signaling pathway activated by its ligands APRIL and BAFF.
Caption: Step-by-step mechanism of action of belantamab mafodotin.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. The Antibody Drug Conjugate, Belantamab-Mafodotin, in the Treatment of Multiple Myeloma: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Retro-Michael Reaction - Explore the Science & Experts | ideXlab [idexlab.com]
- 4. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tainstruments.com [tainstruments.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Population pharmacokinetics of belantamab mafodotin, a BCMA-targeting agent in patients with relapsed/refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. atascientific.com.au [atascientific.com.au]
Technical Support Center: GSK2850163 in Primary Cell Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using GSK2850163, a potent and selective inhibitor of inositol-requiring enzyme-1 alpha (IRE1α), in primary cell cultures. Our goal is to help you minimize toxicity and achieve reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that selectively targets the kinase domain of IRE1α. IRE1α is a key sensor of endoplasmic reticulum (ER) stress and a critical component of the Unfolded Protein Response (UPR). This compound inhibits both the kinase and endoribonuclease (RNase) activities of IRE1α, thereby modulating downstream signaling pathways involved in cell fate decisions under ER stress. It has reported IC50 values of 20 nM for kinase activity and 200 nM for RNase activity.
Q2: Is this compound selective for IRE1α?
A2: Yes, this compound is a highly selective inhibitor for IRE1α. It has been shown to only weakly inhibit two other kinases, Ron and FGFR1, at significantly higher concentrations (IC50 values of 4.4 µM and 17 µM, respectively). This high selectivity minimizes the likelihood of off-target effects at typical working concentrations.
Q3: What are the potential on-target effects of this compound that I should be aware of?
A3: Inhibition of IRE1α can have significant effects on cellular physiology, even in the absence of overt toxicity. Since IRE1α signaling is involved in both cell survival and apoptosis, its inhibition can lead to different outcomes depending on the cell type and the context of ER stress. On-target effects may include alterations in protein folding capacity, changes in cell signaling pathways regulated by XBP1s (the spliced form of X-box binding protein 1), and modulation of inflammatory responses. It is crucial to distinguish these expected on-target effects from unintended cytotoxicity.
Q4: I am observing decreased cell viability in my primary cell cultures treated with this compound. Is this expected?
A4: Decreased cell viability can occur, and it is important to determine if this is due to on-target effects or off-target toxicity. IRE1α is essential for the survival of certain cell types under specific stress conditions. Therefore, its inhibition by this compound could lead to apoptosis as an on-target effect. To investigate this, we recommend performing a dose-response curve to determine the concentration at which you observe the desired inhibition of IRE1α activity without excessive cell death. See the Troubleshooting Guide below for more details.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in primary cell cultures.
| Problem | Possible Cause | Recommended Solution |
| High Cell Death/Low Viability | Concentration of this compound is too high. | Perform a dose-response experiment to determine the optimal concentration. Start with a range of concentrations below and above the reported IC50 for IRE1α inhibition (20-200 nM) and assess both IRE1α pathway inhibition (e.g., by measuring XBP1 splicing) and cell viability (e.g., using an MTT or CellTiter-Glo assay). |
| On-target apoptosis. | The specific primary cell type may be highly dependent on IRE1α signaling for survival. Consider using a lower concentration of this compound that still provides sufficient IRE1α inhibition for your experimental question. Assess markers of apoptosis (e.g., caspase-3 activation) to confirm on-target effects. | |
| Solvent (DMSO) toxicity. | Ensure the final concentration of DMSO in your culture medium is low and consistent across all experimental conditions, including vehicle controls. Typically, DMSO concentrations should be kept below 0.1%. | |
| Inconsistent or Unexpected Results | Variability in primary cell cultures. | Primary cells can exhibit significant donor-to-donor variability. Use cells from multiple donors to ensure the observed effects are consistent. Maintain consistent cell seeding densities and culture conditions. |
| Compound instability. | Prepare fresh stock solutions of this compound and avoid repeated freeze-thaw cycles. Store the compound as recommended by the manufacturer. | |
| Assay interference. | Some assay reagents can interfere with small molecules. If using colorimetric or fluorometric assays, run appropriate controls to check for interference from this compound itself. | |
| Difficulty Distinguishing Toxicity from On-Target Effects | Lack of specific markers. | To confirm on-target activity, measure the downstream effects of IRE1α inhibition, such as the reduction of spliced XBP1 (XBP1s) mRNA or protein. Compare the concentration at which you see IRE1α inhibition with the concentration that causes cytotoxicity. |
| Complex signaling interactions. | The UPR is a complex network. Consider the interplay between the three branches of the UPR (IRE1α, PERK, and ATF6). Inhibition of one branch may lead to compensatory changes in the others. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound
This protocol outlines a method to identify the optimal working concentration of this compound that effectively inhibits IRE1α without causing significant cytotoxicity.
Materials:
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Primary cells of interest
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Complete cell culture medium
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This compound
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DMSO (vehicle control)
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96-well cell culture plates
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MTT reagent (or other viability assay reagent)
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Reagents for RNA extraction and RT-qPCR (for XBP1 splicing analysis)
Procedure:
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Cell Seeding: Seed primary cells in a 96-well plate at a density appropriate for your cell type and allow them to adhere and stabilize overnight.
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Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. A suggested concentration range is 1 nM to 10 µM. Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
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Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
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Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
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Cell Viability Assessment (MTT Assay):
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Add MTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
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Add solubilization solution to dissolve the formazan crystals.
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Measure the absorbance at the appropriate wavelength (typically 570 nm).
-
-
XBP1 Splicing Analysis (RT-qPCR):
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In a parallel plate, treat cells with the same concentrations of this compound.
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At the end of the incubation period, lyse the cells and extract total RNA.
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Perform reverse transcription followed by qPCR using primers that can distinguish between the spliced (XBP1s) and unspliced (XBP1u) forms of XBP1 mRNA.
-
-
Data Analysis: Plot the cell viability data and the XBP1s/XBP1u ratio against the this compound concentration. The optimal concentration will be in the range where XBP1 splicing is significantly inhibited, but cell viability remains high.
Protocol 2: Assessing Apoptosis via Caspase-3 Activity Assay
This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis, to determine if cell death induced by this compound is due to an apoptotic mechanism.
Materials:
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Primary cells treated with this compound and controls
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Caspase-3 colorimetric or fluorometric assay kit
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Cell lysis buffer (provided with the kit or prepared separately)
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Microplate reader
Procedure:
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Cell Treatment: Treat primary cells with the desired concentrations of this compound, a positive control for apoptosis (e.g., staurosporine), and a vehicle control for the appropriate duration.
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Cell Lysis: After treatment, harvest the cells and prepare cell lysates according to the assay kit manufacturer's protocol. This typically involves incubating the cells in a lysis buffer on ice.
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Caspase-3 Activity Measurement:
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Add the cell lysate to a 96-well plate.
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Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays or Ac-DEVD-AMC for fluorometric assays) to each well.
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Incubate the plate at 37°C for 1-2 hours, protected from light.
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Measure the absorbance or fluorescence using a microplate reader at the wavelength specified in the kit protocol.
-
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Data Analysis: Calculate the fold-change in caspase-3 activity in this compound-treated cells compared to the vehicle control. A significant increase in caspase-3 activity suggests that the observed cell death is mediated by apoptosis.
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound in Primary Human Umbilical Vein Endothelial Cells (HUVECs) after 48 hours
| This compound Conc. (nM) | Cell Viability (% of Control) | XBP1s/XBP1u Ratio (Normalized to Control) | Caspase-3 Activity (Fold Change vs. Control) |
| 0 (Vehicle) | 100 ± 5 | 1.00 | 1.0 ± 0.1 |
| 1 | 98 ± 4 | 0.85 | 1.1 ± 0.2 |
| 10 | 95 ± 6 | 0.52 | 1.3 ± 0.3 |
| 100 | 92 ± 5 | 0.15 | 1.8 ± 0.4 |
| 1000 | 75 ± 8 | 0.05 | 3.5 ± 0.6 |
| 10000 | 40 ± 10 | <0.01 | 6.2 ± 0.9 |
Note: This is example data and actual results may vary depending on the primary cell type and experimental conditions.
Visualizations
Caption: Simplified signaling pathway of IRE1α activation and inhibition by this compound.
Caption: Experimental workflow for optimizing this compound concentration in primary cells.
refining GSK2850163 dosage for specific cancer subtypes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with GSK2850163. The information is designed to address specific issues that may be encountered during experiments aimed at refining dosage for various cancer subtypes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Inositol-requiring enzyme-1 alpha (IRE1α).[1][2][3][4] IRE1α is a key sensor protein in the Endoplasmic Reticulum (ER) that becomes activated under ER stress, a common condition in rapidly proliferating cancer cells.[5] this compound inhibits both the kinase and endoribonuclease (RNase) activities of IRE1α.[3][4] This inhibition prevents the splicing of X-box binding protein 1 (XBP1) mRNA, a critical step in the Unfolded Protein Response (UPR) that promotes cell survival.[1][5][6] By blocking this pathway, this compound can lead to the accumulation of unfolded proteins and induce apoptosis in cancer cells, particularly those dependent on the IRE1α-XBP1 axis for survival, such as multiple myeloma.[6][7]
Q2: What are the known IC50 values for this compound?
A2: this compound is highly selective for IRE1α. The reported half-maximal inhibitory concentrations (IC50) are detailed in the table below. Its weak activity against other kinases underscores its selectivity.
| Target | Activity | IC50 |
| IRE1α | Kinase Activity | 20 nM [1][2][3][4] |
| IRE1α | RNase Activity | 200 nM [1][2][3][4] |
| Ron | Kinase Activity | 4.4 µM[2][4] |
| FGFR1 V561M | Kinase Activity | 17 µM[2][4] |
Q3: How should I prepare this compound for in vitro and in vivo experiments?
A3: Proper solubilization is critical for accurate and reproducible results. For in vitro studies, this compound can be dissolved in DMSO to create a 10 mM stock solution.[4] For in vivo studies, specific formulations are required. One recommended protocol involves creating a 22.5 mg/mL stock in DMSO and then further diluting it. For example, to prepare a 1 mL working solution, add 100 μL of the DMSO stock to 400 μL of PEG300, mix, add 50 μL of Tween-80, mix, and then add 450 μL of saline.[1] An alternative for longer-term dosing involves diluting the DMSO stock in corn oil.[1] Always prepare fresh working solutions and protect them from light.
Q4: What is the recommended starting concentration for my specific cancer cell line?
A4: There is no universal starting concentration, as sensitivity to this compound is highly dependent on the specific cancer subtype and its reliance on the IRE1α pathway. We recommend performing a dose-response experiment to determine the IC50 for your cell line of interest. A typical starting range for an initial screen could be from 10 nM to 10 µM. See the "Experimental Protocols" section for a detailed methodology on determining the IC50.
Q5: How can I confirm that this compound is effectively inhibiting the IRE1α pathway in my experimental model?
A5: Pathway engagement can be verified by measuring the downstream effects of IRE1α inhibition. A common and effective method is to quantify the splicing of XBP1 mRNA. After treating cells with an ER stress inducer (like tunicamycin or thapsigargin) in the presence and absence of this compound, you can extract RNA and perform RT-PCR with primers that flank the splice site of XBP1. A reduction in the spliced form (XBP1s) relative to the unspliced form (XBP1u) indicates successful inhibition. Additionally, you can measure the phosphorylation of IRE1α via Western blot, where a dose-dependent reduction in phosphorylated IRE1α would confirm target engagement.[1]
Visualized Workflows and Pathways
Caption: Mechanism of action for this compound in the IRE1α signaling pathway.
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Troubleshooting decision tree for common experimental issues.
Experimental Protocols
Protocol 1: Determining Cell Viability and IC50
This protocol outlines a method for determining the half-maximal inhibitory concentration (IC50) of this compound in a chosen cancer cell line.
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Cell Seeding: Seed cells into a 96-well clear-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2).
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Drug Preparation: Prepare a 2X serial dilution series of this compound in complete growth medium from your DMSO stock. Ensure the final DMSO concentration in all wells (including vehicle control) is constant and non-toxic (typically ≤ 0.1%).
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the 2X this compound dilutions or vehicle control medium to the appropriate wells. Include "no-cell" blanks for background subtraction.
-
Incubation: Incubate the plate for 48 to 72 hours, depending on the cell line's doubling time.
-
Viability Assessment (Example using MTT):
-
Add 10 µL of 12 mM MTT stock solution to each well and incubate for 4 hours at 37°C.
-
After incubation, add 100 µL of DMSO to each well to solubilize the formazan crystals.
-
Mix thoroughly by gentle pipetting.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell" blank wells from all other values.
-
Normalize the data by expressing the viability of treated wells as a percentage of the vehicle control wells.
-
Plot the percent viability against the log-transformed concentration of this compound.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.
-
Protocol 2: Analysis of XBP1 mRNA Splicing via RT-PCR
This protocol allows for the direct assessment of IRE1α RNase activity inhibition.
-
Cell Culture and Treatment: Seed cells in 6-well plates. Allow them to reach 70-80% confluency.
-
Pre-treatment: Treat cells with the desired concentration of this compound (or vehicle) for 1 hour.
-
ER Stress Induction: Add an ER stress inducer (e.g., 2.5 µg/mL Tunicamycin) to the wells and incubate for an additional 4-16 hours.[1]
-
RNA Extraction: Harvest the cells and extract total RNA using a standard method (e.g., TRIzol reagent or a column-based kit) according to the manufacturer's instructions.
-
Reverse Transcription (RT): Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase kit.
-
Polymerase Chain Reaction (PCR):
-
Perform PCR using primers that flank the 26-nucleotide intron in human XBP1 mRNA.
-
Forward Primer: 5'-CCTTGTAGTTGAGAACCAGG-3'
-
Reverse Primer: 5'-GGGGCTTGGTATATATGTGG-3'
-
Use a thermal cycler with an appropriate program (e.g., 95°C for 5 min; 30-35 cycles of 95°C for 30s, 60°C for 30s, 72°C for 30s; final extension at 72°C for 5 min).
-
-
Gel Electrophoresis:
-
Run the PCR products on a 3% agarose gel.
-
The unspliced XBP1 (XBP1u) will appear as a larger band, while the spliced XBP1 (XBP1s) will be a smaller band.
-
Effective inhibition by this compound will result in a decrease in the intensity of the XBP1s band compared to the Tunicamycin-only treated control.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | IRE1α inhibitor | Probechem Biochemicals [probechem.com]
- 4. This compound - tcsc0039356 - Taiclone [taiclone.com]
- 5. Dual RNase activity of IRE1 as a target for anticancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of tumor-targeting IRE-1 inhibitors for B cell cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual roles of IRE1α inhibition in reversing mitochondrial ROS-induced CD8+ T-cell senescence and exerting direct antitumor effects in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
addressing inconsistencies in GSK2850163 experimental results
Disclaimer: The following information pertains to GSK2850163 , a potent and selective inhibitor of the kinase and RNase activities of IRE1α. It is important to distinguish this compound from GSK2857916 (Belantamab Mafodotin) , an antibody-drug conjugate targeting B-cell maturation antigen (BCMA). This resource is intended for researchers, scientists, and drug development professionals utilizing this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a novel, potent, and selective allosteric inhibitor of inositol-requiring enzyme-1 alpha (IRE1α).[1][2][3] It binds to a site on the kinase domain, which in turn inhibits both the kinase and endoribonuclease (RNase) activities of IRE1α.[1][2][3] This inhibition prevents the splicing of X-box binding protein 1 (XBP1) mRNA, a key step in the unfolded protein response (UPR).[4]
Q2: What are the reported IC50 values for this compound?
A2: The inhibitory concentrations for this compound are summarized in the table below.
| Target | Activity | IC50 |
| IRE1α | Kinase Activity | 20 nM |
| IRE1α | RNase Activity | 200 nM |
| Ron | Kinase Activity | 4.4 µM |
| FGFR1 V561M | Kinase Activity | 17 µM |
Data compiled from MedChemExpress product information.[2]
Q3: Is this compound cytotoxic?
A3: The cytotoxicity of this compound against cancer cells has not been extensively reported in the provided search results.[3] As with any experimental compound, it is recommended to perform cytotoxicity assays in your specific cell line of interest to determine the appropriate concentration range for your experiments.
Q4: How can I confirm that this compound is active in my cellular model?
A4: The most direct method to confirm the activity of this compound is to measure the inhibition of XBP1 mRNA splicing. This can be assessed by quantitative PCR (qPCR) using primers that distinguish between the spliced and unspliced forms of XBP1 mRNA. A successful treatment with this compound should result in a dose-dependent decrease in the ratio of spliced to unspliced XBP1 mRNA upon induction of ER stress.
Troubleshooting Guide
Issue 1: I am not observing the expected inhibition of XBP1 splicing after treating my cells with this compound.
-
Question: Have you confirmed that your cells were appropriately stressed to induce the unfolded protein response (UPR) and subsequent XBP1 splicing?
-
Troubleshooting Step: Ensure that your positive control (ER stress inducer, e.g., tunicamycin or thapsigargin) is effectively inducing XBP1 splicing. You can verify this by running a control experiment with the stressor alone and measuring XBP1 splicing via qPCR.
-
-
Question: Is the concentration of this compound optimal for your cell line?
-
Troubleshooting Step: Perform a dose-response experiment with a range of this compound concentrations to determine the optimal inhibitory concentration for your specific cell line and experimental conditions.
-
-
Question: Is the timing of this compound treatment and ER stress induction appropriate?
-
Troubleshooting Step: The timing of drug treatment relative to stress induction can be critical. Consider pre-incubating the cells with this compound for a period before adding the ER stress inducer to ensure the inhibitor has reached its target.
-
Issue 2: I am observing off-target effects or unexpected cellular responses.
-
Question: Could the observed effects be due to inhibition of other kinases?
-
Troubleshooting Step: While this compound is reported to be selective for IRE1α, it has weak activity against Ron and FGFR1 V561M at higher concentrations.[2] If you are using high concentrations of this compound, consider if inhibition of these kinases could be contributing to your observations. If possible, use a structurally distinct IRE1α inhibitor as a control to see if the off-target effects persist.
-
-
Question: Is the observed phenotype a direct result of IRE1α inhibition or a downstream consequence?
-
Troubleshooting Step: IRE1α is a key regulator of the UPR, which has broad effects on cellular function. The phenotype you are observing may be an indirect consequence of modulating the UPR. Consider performing a time-course experiment to distinguish between early, direct effects and later, indirect effects of this compound treatment.
-
Experimental Protocols
Protocol: Assessing this compound-mediated Inhibition of XBP1 Splicing
Objective: To determine the efficacy of this compound in inhibiting IRE1α-mediated XBP1 mRNA splicing in a cellular model.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
ER stress inducer (e.g., tunicamycin)
-
DMSO (vehicle control)
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR primers for spliced and unspliced XBP1
-
qPCR master mix
-
qPCR instrument
Methodology:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in cell culture medium to the desired final concentrations. Add the this compound dilutions to the cells and incubate for a predetermined pre-treatment time (e.g., 1-2 hours). Include a vehicle control (DMSO) group.
-
ER Stress Induction: Prepare a stock solution of the ER stress inducer (e.g., tunicamycin) in DMSO. Add the ER stress inducer to the cells at a final concentration known to induce robust XBP1 splicing. Include a no-stress control group.
-
Incubation: Incubate the cells for a time period sufficient to observe XBP1 splicing (e.g., 4-8 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Analysis: Perform qPCR using primers specific for the spliced and unspliced forms of XBP1. A common approach is to use a forward primer that binds upstream of the splice site, and reverse primers that are specific to either the spliced or unspliced junction.
-
Data Analysis: Calculate the ratio of spliced to unspliced XBP1 mRNA for each treatment condition. Compare the ratios in the this compound-treated groups to the vehicle-treated, ER-stressed control group to determine the extent of inhibition.
Visualizations
Caption: IRE1α Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Assessing this compound Activity.
References
Validation & Comparative
Comparative Analysis of IRE1α Inhibitors: GSK2850163 vs. KIRA6
A Guide for Researchers in Drug Development and Cellular Stress Biology
In the landscape of targeted therapeutics, the inhibition of Inositol-Requiring Enzyme 1 alpha (IRE1α), a critical sensor and transducer of the Unfolded Protein Response (UPR), has emerged as a promising strategy for a variety of diseases, including cancer and inflammatory conditions. This guide provides a detailed, objective comparison of two prominent IRE1α inhibitors, GSK2850163 and KIRA6, focusing on their mechanisms of action, inhibitory potencies, and off-target profiles, supported by experimental data.
Introduction to IRE1α Signaling
IRE1α is a dual-function enzyme, possessing both a serine/threonine kinase and an endoribonuclease (RNase) domain.[1] Under endoplasmic reticulum (ER) stress, IRE1α oligomerizes and trans-autophosphorylates, leading to the activation of its RNase domain.[2][3] This RNase activity has two key functions: the unconventional splicing of X-box binding protein 1 (XBP1) mRNA to produce a potent transcription factor (XBP1s), and the degradation of a subset of mRNAs through a process known as Regulated IRE1-Dependent Decay (RIDD).[1] The XBP1s-mediated transcriptional response aims to restore ER homeostasis, but under chronic stress, IRE1α signaling can shift towards promoting apoptosis.[3][4]
Mechanism of Action: A Tale of Two Inhibition Types
This compound and KIRA6 employ distinct mechanisms to inhibit IRE1α activity, which has significant implications for their biological effects.
This compound is classified as a Type III inhibitor. It binds to an allosteric site on the IRE1α kinase domain, adjacent to the ATP-binding pocket.[5][6] This binding event locks the kinase in an inactive conformation, which in turn inhibits both its autophosphorylation (kinase activity) and its endoribonuclease (RNase) function.[7][8]
KIRA6 (Kinase-Inhibiting RNase Attenuator) is a Type II ATP-competitive inhibitor.[9] It binds to the ATP-binding site of the IRE1α kinase domain, stabilizing an inactive conformation that prevents the oligomerization required for RNase activation.[2][3] This allosterically inhibits the RNase-mediated splicing of XBP1 mRNA and RIDD activity.[3]
Data Presentation: Quantitative Comparison of Inhibitors
The following table summarizes the reported inhibitory concentrations (IC50) and off-target effects for this compound and KIRA6.
| Parameter | This compound | KIRA6 | Reference(s) |
| Target | IRE1α | IRE1α | |
| IRE1α Kinase Activity IC50 | 20 nM | 600 nM | [7][8][9] |
| IRE1α RNase Activity IC50 | 200 nM | Not directly reported, but inhibits XBP1 cleavage | [7][8] |
| In vitro RNase Inhibition IC50 | 17.1 µM | 19.7 µM | [5] |
| Known Off-Targets | |||
| Ron Kinase IC50 | 4.4 µM | - | [7][8] |
| FGFR1 V561M IC50 | 17 µM | - | [7][8] |
| p38 Kinase IC50 | - | ~1 µM | [2] |
| KIT Kinase Binding (Kd) | - | 10.8 µM | [10] |
| LYN/FYN Kinase Binding | - | Binds inactive state | [11] |
| HSP60 | - | Identified as a target | [12] |
Note: Discrepancies in reported IC50 values may arise from different experimental assays and conditions.
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing experimental findings. Below are representative protocols for assays used to characterize IRE1α inhibitors.
IRE1α Kinase Activity Assay (for this compound)
This assay quantifies the ability of an inhibitor to block the autophosphorylation of IRE1α.
-
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to measure the phosphorylation of a biotinylated IRE1α kinase domain.
-
Methodology:
-
Recombinant human IRE1α cytoplasmic domain (amino acids 568–977) is expressed and purified.
-
The kinase reaction is performed in a buffer containing ATP and the test compound (e.g., this compound) at various concentrations.
-
The reaction is initiated by adding the IRE1α protein.
-
After incubation (e.g., 30 minutes at room temperature), the reaction is stopped by adding EDTA.
-
A detection mix containing a Europium-labeled anti-phospho-serine antibody and Streptavidin-Allophycocyanin (SA-APC) is added.
-
After a further incubation period, the TR-FRET signal is read on a compatible plate reader. The signal is proportional to the extent of IRE1α autophosphorylation.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
XBP1 Splicing Luciferase Reporter Assay (for this compound & KIRA6)
This cell-based assay measures the functional consequence of IRE1α RNase inhibition.
-
Principle: Cells are transfected with a luciferase reporter construct containing the XBP1 DNA binding site (unfolded protein response element, UPRE). Inhibition of IRE1α prevents XBP1s production, leading to a decrease in luciferase expression.[8]
-
Methodology:
-
Cells (e.g., PANC-1) are seeded in multi-well plates.[8]
-
Cells are co-transfected with a UPRE-luciferase reporter plasmid and a control Renilla luciferase plasmid (for normalization).[8]
-
After 48 hours, ER stress is induced with an agent like tunicamycin (e.g., 2.5 µg/mL for 1 hour).[7]
-
Cells are then treated with various concentrations of the inhibitor (this compound or KIRA6) for 16 hours.[7]
-
Luciferase activity is measured using a dual-luciferase assay system.
-
The firefly luciferase signal is normalized to the Renilla luciferase signal to control for transfection efficiency and cell viability.
-
IC50 values are determined from the dose-response curve.
-
Western Blot for Phosphorylated Proteins (for KIRA6 Off-Target Analysis)
This method is used to assess the impact of KIRA6 on other signaling pathways, such as p38 and ERK.[2]
-
Principle: Western blotting uses specific antibodies to detect the phosphorylation status of target proteins in cell lysates, indicating kinase activity.
-
Methodology:
-
Cells (e.g., MM6 cells) are pre-treated with various concentrations of KIRA6.[2]
-
Cells are then stimulated with an agonist (e.g., LPS and fMLP) to activate the pathways of interest.[2]
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of the proteins (e.g., phospho-p38, phospho-ERK) and total protein antibodies as loading controls.
-
After washing, the membrane is incubated with appropriate secondary antibodies conjugated to an enzyme (e.g., HRP).
-
The signal is detected using a chemiluminescent substrate and imaged. Densitometry analysis can be used to quantify changes in protein phosphorylation.
-
Discussion of Off-Target Effects
A critical differentiator between this compound and KIRA6 is their selectivity profile.
This compound demonstrates high selectivity for IRE1α, with only weak inhibition of two other kinases, Ron and FGFR1, at concentrations significantly higher than its IC50 for IRE1α.[7][8] This suggests a more targeted engagement of the UPR pathway.
KIRA6 , in contrast, has been shown to have several notable off-target activities that occur in a similar concentration range as its IRE1α inhibition. It can inhibit p38 and ERK phosphorylation, thereby blocking leukotriene biosynthesis in a manner independent of IRE1α.[2][13] Furthermore, KIRA6 has been identified as a potent inhibitor of the receptor tyrosine kinase KIT and can also bind to the SRC family kinases LYN and FYN.[10][11] More recently, the chaperone HSP60 was also identified as a KIRA6 off-target.[12] These findings are crucial for interpreting experimental results, as the observed cellular effects of KIRA6 may not be solely attributable to IRE1α inhibition.[14]
Conclusion
Both this compound and KIRA6 are valuable tools for investigating the roles of IRE1α in health and disease.
-
This compound offers high potency and selectivity, making it a suitable choice for studies aiming to specifically dissect the consequences of dual kinase and RNase inhibition of IRE1α with minimal confounding off-target effects.
-
KIRA6 is a widely used and well-characterized tool that effectively inhibits IRE1α's downstream RNase activity. However, researchers must exercise caution and implement appropriate controls to account for its significant off-target effects on other signaling pathways, including p38/ERK, KIT, and HSP60.
The choice between these inhibitors should be guided by the specific biological question, the cellular context, and a thorough consideration of their distinct mechanistic and selectivity profiles.
References
- 1. Dual RNase activity of IRE1 as a target for anticancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The IRE1α Inhibitor KIRA6 Blocks Leukotriene Biosynthesis in Human Phagocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric inhibition of the IRE1α RNase preserves cell viability and function during endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IRE1α Inhibitors as a Promising Therapeutic Strategy in Blood Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of tumor-targeting IRE-1 inhibitors for B cell cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. The unfolded protein response modulators GSK2606414 and KIRA6 are potent KIT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. KIRA6 is an Effective and Versatile Mast Cell Inhibitor of IgE-mediated Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. Stress-induced inflammation evoked by immunogenic cell death is blunted by the IRE1α kinase inhibitor KIRA6 through HSP60 targeting - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: GSK2850163 Versus Genetic Knockdown for Targeting IRE1α
For researchers, scientists, and drug development professionals, the modulation of the inositol-requiring enzyme 1α (IRE1α) signaling pathway presents a compelling therapeutic strategy in various diseases, notably in cancers like multiple myeloma. This guide provides an objective comparison of two primary methods for inhibiting IRE1α: the small molecule inhibitor GSK2850163 and genetic knockdown approaches, such as siRNA and shRNA. We will delve into their mechanisms, present supporting experimental data, and provide detailed protocols to aid in experimental design.
Introduction to IRE1α Signaling
IRE1α is a key sensor of endoplasmic reticulum (ER) stress, a condition arising from the accumulation of unfolded or misfolded proteins. As a bifunctional enzyme, IRE1α possesses both kinase and endoribonuclease (RNase) activity. Upon activation, it initiates the unfolded protein response (UPR), a crucial cellular process for survival. A primary function of its RNase activity is the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. This splicing event leads to the production of a potent transcription factor, XBP1s, which upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD) to restore ER homeostasis.[1] However, in diseases like multiple myeloma, cancer cells hijack this survival pathway to support their high rate of protein synthesis and proliferation.[2][3]
Mechanism of Action: A Tale of Two Approaches
This compound: The Pharmacological Approach
This compound is a potent and selective inhibitor of the kinase domain of IRE1α. By binding to the ATP-binding pocket of the kinase domain, it prevents the autophosphorylation of IRE1α. This inhibition of kinase activity, in turn, allosterically inhibits its RNase function, thereby blocking the splicing of XBP1 mRNA.[4] This pharmacological intervention offers a reversible and dose-dependent method to modulate IRE1α signaling.
Genetic Knockdown: The Molecular Scalpel
Genetic knockdown of IRE1α, typically achieved through small interfering RNA (siRNA) or short hairpin RNA (shRNA), targets the IRE1α mRNA for degradation. This leads to a reduction in the total amount of IRE1α protein within the cell. Consequently, all downstream signaling events initiated by IRE1α, including XBP1 splicing, are diminished due to the reduced enzyme concentration. This approach provides a highly specific means of studying the loss-of-function effects of IRE1α.[5][6]
Quantitative Data Comparison
The following tables summarize quantitative data from various studies to facilitate a comparison between this compound and IRE1α genetic knockdown. It is important to note that direct head-to-head comparisons in the same experimental system are limited, and thus the data presented here is a synthesis from multiple sources.
Table 1: Effect on XBP1 Splicing
| Method | Cell Line | Treatment/Technique | Result | Reference |
| This compound | Tamoxifen-resistant MCF-7 | 200 nM this compound | Significant inhibition of thapsigargin-induced XBP1 splicing | [4] |
| IRE1α Knockdown | Colon Cancer Cells | shRNA against IRE1α | Significant reduction in XBP1s levels | [5] |
| IRE1α Knockdown | Diabetic Peripheral Neuropathy Rat Model | IRE1α siRNA | 51% downregulation of p-IRE1α and 65% downregulation of XBP-1 expression | [6] |
Table 2: Phenotypic Effects
| Method | Cell Line/Model | Phenotypic Assay | Result | Reference |
| This compound | Tamoxifen-resistant MCF-7 | Cell Proliferation | Significant decrease in proliferation rate | [4] |
| This compound | Tamoxifen-resistant MCF-7 | Cell Invasion | Significant decrease in invasion ability | [4] |
| IRE1α Knockdown | Colon Cancer Cells | Cell Proliferation | Suppressed proliferation of colon cancer cells in vitro | [5] |
| IRE1α Knockdown | Colon Cancer Xenograft | Tumor Growth | Suppressed xenograft growth in vivo | [5] |
| IRE1α Knockdown | Diabetic Peripheral Neuropathy Rat Model | Apoptosis (TUNEL assay) | 40% increase in apoptosis in DPN rats, reversed by IRE1α siRNA | [6] |
Experimental Protocols
Protocol 1: Inhibition of IRE1α with this compound
This protocol describes a general method for treating cultured cells with this compound to inhibit IRE1α activity.
-
Cell Culture: Plate cells at a desired density in a suitable culture vessel and allow them to adhere overnight.
-
Preparation of this compound: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 20 nM to 200 nM).
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Induction of ER Stress (Optional): To study the inhibitory effect on activated IRE1α, cells can be co-treated with an ER stress inducer like thapsigargin or tunicamycin at an appropriate concentration and for a specific duration.
-
Incubation: Incubate the cells for the desired period (e.g., 24-72 hours).
-
Downstream Analysis: Harvest the cells for downstream analyses such as RT-PCR for XBP1 splicing, western blotting for protein expression, or cell viability assays.
Protocol 2: Genetic Knockdown of IRE1α using siRNA
This protocol outlines a general procedure for transiently knocking down IRE1α expression using siRNA.
-
siRNA Design and Preparation: Obtain validated siRNAs targeting IRE1α and a non-targeting control siRNA. Resuspend the siRNAs in RNase-free water to a stock concentration of 20 µM.
-
Cell Seeding: The day before transfection, seed the cells in antibiotic-free medium so that they will be 60-80% confluent at the time of transfection.
-
Transfection Complex Formation:
-
For each well, dilute the siRNA (e.g., to a final concentration of 20-50 nM) in an appropriate volume of serum-free medium.
-
In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in the same volume of serum-free medium.
-
Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow the formation of siRNA-lipid complexes.
-
-
Transfection: Add the transfection complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours to allow for knockdown of the target gene.
-
Validation of Knockdown: Harvest a subset of the cells to validate the knockdown efficiency by quantitative RT-PCR (qRT-PCR) for IRE1α mRNA levels or by western blotting for IRE1α protein levels.
-
Phenotypic Assays: Use the remaining cells for phenotypic experiments.
Visualizing the Pathways and Processes
To better understand the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: The IRE1α signaling pathway in response to ER stress.
Caption: Experimental workflow for comparing this compound and genetic knockdown.
Caption: Logical relationship of the characteristics of each approach.
Discussion and Conclusion
Both this compound and genetic knockdown are powerful tools for interrogating the role of IRE1α.
-
This compound offers the advantage of temporal control and dose-dependent inhibition, mimicking a therapeutic intervention more closely. Its reversibility allows for the study of acute effects of IRE1α inhibition. However, the potential for off-target effects on other kinases, although reported to be minimal for this compound, should always be considered and controlled for.
-
Genetic knockdown provides a highly specific method to reduce IRE1α protein levels, making it the gold standard for target validation. The effects of knockdown are typically longer-lasting than small molecule inhibition. However, potential off-target effects due to the RNAi machinery can occur and should be mitigated by using multiple different siRNA/shRNA sequences. Furthermore, compensatory mechanisms may be activated in response to the chronic depletion of the protein.
References
- 1. Blockade of XBP1 splicing by inhibition of IRE1α is a promising therapeutic option in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blockade of XBP1 splicing by inhibition of IRE1α is a promising therapeutic option in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Knockdown of IRE1α inhibits colonic tumorigenesis through decreasing β-catenin and IRE1α targeting suppresses colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. IRE1α siRNA relieves endoplasmic reticulum stress-induced apoptosis and alleviates diabetic peripheral neuropathy in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of GSK2850163 and Its Inactive Enantiomer: An Inhibitor of the IRE1α Pathway
A comprehensive guide for researchers, scientists, and drug development professionals on the potent IRE1α inhibitor GSK2850163 and its stereoisomeric counterpart.
This guide provides a detailed comparative analysis of this compound, a potent inhibitor of the inositol-requiring enzyme 1α (IRE1α), and its corresponding S-enantiomer, which is reported to be inactive. By examining their effects on the kinase and endoribonuclease (RNase) activities of IRE1α, this document serves as a valuable resource for researchers investigating the unfolded protein response (UPR) and its role in various diseases.
Introduction
This compound is a small molecule inhibitor that targets IRE1α, a key transducer of the unfolded protein response (UPR). The UPR is a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). IRE1α possesses both a serine/threonine kinase domain and an endoribonuclease (RNase) domain. Upon activation, IRE1α initiates a signaling cascade that includes the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, leading to the production of a potent transcription factor that upregulates genes involved in protein folding and quality control.
Chirality plays a crucial role in the pharmacological activity of many drugs. This compound is a chiral molecule, and its biological activity resides in one of its enantiomers. The corresponding S-enantiomer serves as an essential negative control in experimental settings to ensure that the observed effects are specific to the inhibition of the target by the active compound.
Data Presentation
| Compound | Target | Activity | IC50 |
| This compound | IRE1α | Kinase Inhibition | 20 nM[1] |
| IRE1α | RNase Inhibition | 200 nM[1] | |
| This compound (S-enantiomer) | IRE1α | Kinase Inhibition | Inactive |
| IRE1α | RNase Inhibition | Inactive |
Note: The term "Inactive" for the S-enantiomer is based on supplier information. Specific IC50 values from comparative studies were not found in the searched literature.
Signaling Pathway
The mechanism of action of this compound involves the inhibition of the IRE1α signaling pathway, a critical arm of the Unfolded Protein Response. The following diagram illustrates the key components and steps in this pathway and indicates the point of inhibition by this compound.
Experimental Protocols
To facilitate further research and validation, detailed protocols for key experiments cited in the analysis of this compound are provided below.
Experimental Workflow for IRE1α Kinase and RNase Inhibition Assays
Detailed Methodologies
1. IRE1α Kinase Activity Assay (In Vitro)
This assay measures the ability of a compound to inhibit the kinase activity of IRE1α, which is responsible for its autophosphorylation and activation.
-
Materials:
-
Recombinant human IRE1α protein (cytoplasmic domain).
-
This compound and its inactive S-enantiomer.
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100).
-
ATP.
-
Substrate (e.g., a peptide substrate or a protein like myelin basic protein).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit from Promega, or Phos-tag™ gels).
-
-
Procedure:
-
Prepare serial dilutions of this compound and its S-enantiomer in DMSO.
-
In a microplate, add the kinase assay buffer, recombinant IRE1α, and the test compounds. Incubate for a predetermined period (e.g., 30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the kinase activity.
-
Using ADP-Glo™: Add the ADP-Glo™ reagent to deplete the remaining ATP, then add the kinase detection reagent to convert ADP to ATP and measure the luminescence, which is proportional to the kinase activity.
-
Using Phos-tag™ Gel: Stop the reaction by adding SDS-PAGE loading buffer. Run the samples on a Phos-tag™ acrylamide gel, which separates phosphorylated and non-phosphorylated proteins. Visualize the bands by western blotting with an anti-IRE1α antibody.
-
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
2. IRE1α Endoribonuclease (RNase) Activity Assay (In Vitro)
This assay measures the ability of a compound to inhibit the RNase activity of IRE1α, which is responsible for splicing XBP1 mRNA.
-
Materials:
-
Recombinant human IRE1α protein (cytoplasmic domain).
-
This compound and its inactive S-enantiomer.
-
RNase assay buffer (e.g., 20 mM HEPES pH 7.5, 50 mM NaCl, 1 mM DTT, 0.01% Triton X-100).
-
A synthetic RNA substrate corresponding to the XBP1 mRNA splice site, often labeled with a fluorescent reporter and a quencher.
-
ATP (to activate the kinase domain, which in turn activates the RNase domain).
-
-
Procedure:
-
Prepare serial dilutions of this compound and its S-enantiomer in DMSO.
-
In a microplate, add the RNase assay buffer, recombinant IRE1α, and the test compounds. Incubate for a predetermined period (e.g., 30 minutes) at room temperature.
-
Activate the IRE1α by adding ATP and incubating for a specified time (e.g., 30 minutes) at 30°C.
-
Initiate the RNase reaction by adding the fluorescently labeled RNA substrate.
-
Monitor the increase in fluorescence over time in a fluorescence plate reader. Cleavage of the RNA substrate separates the fluorophore from the quencher, resulting in an increase in fluorescence.
-
Calculate the initial reaction rates for each compound concentration.
-
Determine the percent inhibition relative to a DMSO control and calculate the IC50 value by fitting the data to a dose-response curve.
-
3. Cellular XBP1 Splicing Assay
This cell-based assay assesses the ability of a compound to inhibit IRE1α-mediated XBP1 mRNA splicing in a cellular context.
-
Materials:
-
A human cell line (e.g., HEK293T, HeLa).
-
ER stress inducer (e.g., tunicamycin or thapsigargin).
-
This compound and its inactive S-enantiomer.
-
Cell culture medium and reagents.
-
RNA extraction kit.
-
Reverse transcriptase and PCR reagents.
-
Primers flanking the XBP1 splice site.
-
Agarose gel electrophoresis equipment.
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of this compound or its S-enantiomer for a specified time (e.g., 1 hour).
-
Induce ER stress by adding tunicamycin or thapsigargin to the cell culture medium and incubate for a further period (e.g., 4-6 hours).
-
Harvest the cells and extract total RNA.
-
Perform reverse transcription to generate cDNA.
-
Amplify the XBP1 cDNA using PCR with primers that flank the 26-nucleotide intron.
-
Separate the PCR products on an agarose gel. The unspliced XBP1 will appear as a larger band, and the spliced XBP1 will be a smaller band.
-
Quantify the band intensities to determine the ratio of spliced to unspliced XBP1.
-
Calculate the percent inhibition of XBP1 splicing for each compound concentration and determine the cellular IC50 value.
-
Conclusion
This compound is a well-characterized and potent inhibitor of both the kinase and RNase activities of IRE1α. Its inactive S-enantiomer serves as a critical negative control for in vitro and in vivo studies, ensuring the specificity of the observed effects. The provided experimental protocols offer a robust framework for researchers to independently verify the activity of this compound and to further explore the role of the IRE1α signaling pathway in health and disease. While direct quantitative comparative data for the inactive enantiomer is not widely published, its consistent use as a negative control in the literature underscores the stereospecificity of this compound's inhibitory action. Further studies providing a direct quantitative comparison would be beneficial to the research community.
References
Unraveling the Cellular Impact of GSK2850163: A Comparative Guide to IRE1α Inhibition
For researchers, scientists, and professionals in drug development, this guide offers a comprehensive comparison of GSK2850163, a potent inhibitor of Inositol-requiring enzyme-1 alpha (IRE1α), with other known modulators of this critical cellular stress pathway. We provide a cross-validation of its effects across different cell types, supported by experimental data and detailed protocols to facilitate reproducible research.
This compound has emerged as a significant tool in the study of the Unfolded Protein Response (UPR), a cellular signaling network activated by endoplasmic reticulum (ER) stress. As a novel allosteric inhibitor, this compound uniquely targets the kinase domain of IRE1α, thereby modulating its endoribonuclease (RNase) activity responsible for the splicing of X-box binding protein 1 (XBP1) mRNA. This guide delves into the quantitative effects of this compound on various cell lines and benchmarks its performance against other IRE1α inhibitors, providing a clear perspective on its potential therapeutic applications and research utility.
Quantitative Comparison of IRE1α Inhibitor Effects
To facilitate a clear comparison, the following tables summarize the quantitative effects of this compound and alternative IRE1α inhibitors on key cellular processes across various cell types.
Table 1: Inhibitory Activity against IRE1α
| Compound | Target | IC50 (Kinase Activity) | IC50 (RNase Activity) | Cell Line/System | Reference(s) |
| This compound | IRE1α | 20 nM | 200 nM | Recombinant Human IRE1α | [1][2] |
| KIRA6 | IRE1α | - | 19.7 µM | In vitro assay | [3] |
| AMG-18 | IRE1α | - | 2.33 µM | In vitro assay | [3] |
| Sunitinib | IRE1α, VEGFR, PDGFR, etc. | Dose-dependent inhibition of autophosphorylation | 17 µM | In vitro assay | [3] |
| Staurosporine | Broad-spectrum kinase inhibitor | - | No significant inhibition | In vitro assay | [3] |
Table 2: Effects on Cell Viability (IC50)
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference(s) |
| This compound | MCF-7 (Tamoxifen-resistant) | Breast Cancer | >10 (modest growth inhibition) | [4] |
| This compound | >300 tumor cell lines | Various Cancers | Minimal effect on viability | |
| Sunitinib | MV4;11 | Acute Myeloid Leukemia | 0.008 | [5] |
| Sunitinib | OC1-AML5 | Acute Myeloid Leukemia | 0.014 | [5] |
| Sunitinib | HUVEC | Endothelial | 0.04 | [5] |
| Staurosporine | U937 | Histiocytic Lymphoma | Did not affect viability at concentrations below 100 nM | [6] |
Table 3: Effects on XBP1 Splicing
| Compound | Cell Line | Cell Type | Effect on XBP1 Splicing | Reference(s) |
| This compound | MCF-7 (Tamoxifen-resistant) | Breast Cancer | Efficiently reversed Thapsigargin-induced splicing | [4] |
| This compound | 5TGM1, RPMI-8226 | Multiple Myeloma | Little effect at 20 µM | [3] |
| KIRA6 | 5TGM1, RPMI-8226 | Multiple Myeloma | Weak or no activity | [3] |
| AMG-18 | 5TGM1, RPMI-8226 | Multiple Myeloma | Dose-dependent suppression | [3] |
| Sunitinib | 5TGM1, RPMI-8226 | Multiple Myeloma | No dose-dependent suppression | [3] |
| Staurosporine | RPMI-8226 | Multiple Myeloma | Induced splicing | [3] |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental designs discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: The IRE1α signaling pathway under ER stress and points of intervention by various inhibitors.
Caption: A generalized experimental workflow for evaluating the effects of IRE1α inhibitors on cultured cells.
Detailed Experimental Protocols
To ensure the reproducibility of the findings presented, detailed protocols for the key experimental assays are provided below.
Cell Viability Assay (WST-1 Method)
Objective: To quantify the effect of IRE1α inhibitors on the metabolic activity of cells, as an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
WST-1 reagent
-
Cell culture medium appropriate for the cell line
-
This compound and other inhibitors (dissolved in a suitable solvent, e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and other inhibitors in cell culture medium.
-
Remove the overnight culture medium from the wells and replace it with 100 µL of medium containing the various concentrations of the inhibitors. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, or until a sufficient color change is observed.
-
Gently shake the plate for 1 minute to ensure a homogenous distribution of the formazan dye.
-
Measure the absorbance at 450 nm using a microplate reader. Use a reference wavelength of 630 nm if available.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with IRE1α inhibitors.
Materials:
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound or other inhibitors for the specified duration.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
Necrotic cells: Annexin V-FITC negative, PI positive
-
Western Blot Analysis of XBP1s
Objective: To qualitatively and quantitatively assess the inhibition of XBP1 mRNA splicing by analyzing the protein levels of its spliced product, XBP1s.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against XBP1s
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
After treatment with inhibitors, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Quantify the protein concentration of the cell lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-XBP1s antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Densitometry analysis can be performed to quantify the relative levels of XBP1s protein.
Conclusion
This compound is a potent and selective inhibitor of IRE1α, effectively targeting its RNase activity and the subsequent splicing of XBP1 mRNA. The presented data indicates that while this compound can modulate the UPR pathway, its standalone effect on the viability of a broad range of cancer cell lines appears to be minimal. This suggests that its therapeutic potential may be most significant when used in combination with other agents that induce ER stress or in specific cellular contexts that are highly dependent on the IRE1α/XBP1s pathway for survival. The comparative data provided for other IRE1α inhibitors highlights the diverse mechanisms and cellular responses elicited by targeting this key UPR sensor. The detailed protocols and pathway diagrams included in this guide are intended to empower researchers to further investigate the nuanced roles of this compound and the broader implications of IRE1α inhibition in various disease models. Further cross-validation studies in a wider array of cell types are warranted to fully elucidate the therapeutic window and optimal application of this promising research compound.
References
- 1. BestProtocols:用于流式细胞术的膜联蛋白 V (Annexin V)染色方案 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 2. bosterbio.com [bosterbio.com]
- 3. kumc.edu [kumc.edu]
- 4. scispace.com [scispace.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Staurosporine induces rapid homotypic intercellular adhesion of U937 cells via multiple kinase activation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to GSK2850163 and Toyocamycin: Small Molecule Modulators of Cellular Stress and Transcription
Introduction
In the landscape of targeted cancer therapy, the modulation of cellular pathways critical for tumor cell survival and proliferation remains a cornerstone of drug development. This guide provides a side-by-side comparison of two small molecule inhibitors, GSK2850163 and Toyocamycin, that have garnered interest for their roles in distinct but overlapping cellular processes. This compound is a potent and selective preclinical inhibitor of Inositol-requiring enzyme-1 alpha (IRE1α), a key sensor in the Unfolded Protein Response (UPR). Toyocamycin, a naturally occurring adenosine analog, has a more complex profile, demonstrating potent inhibition of Cyclin-Dependent Kinase 9 (CDK9) and also impacting the IRE1α-XBP1 signaling axis.
This document serves as a resource for researchers, scientists, and drug development professionals, offering a detailed comparison of their mechanisms of action, target specificities, and available experimental data. It is important to distinguish the small molecule IRE1α inhibitor, this compound, from Belantamab Mafodotin (GSK2857916), a distinct antibody-drug conjugate from the same developer that targets B-cell maturation antigen (BCMA). This guide will focus exclusively on the preclinical small molecule this compound.
Mechanism of Action
This compound: A Selective IRE1α Inhibitor
This compound functions as a selective inhibitor of IRE1α, a critical transducer of the Unfolded Protein Response (UPR).[1][2][3] The UPR is a cellular stress response activated by an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). IRE1α possesses both a kinase and an endoribonuclease (RNase) domain. Upon activation, IRE1α autophosphorylates, which in turn activates its RNase function. The RNase domain initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA.[4] This splicing event creates the potent transcription factor XBP1s, which upregulates genes involved in protein folding, quality control, and ER-associated degradation to restore ER homeostasis.
This compound binds to an allosteric site on the kinase domain, which inhibits both its kinase and subsequent RNase activities.[5] By preventing XBP1 mRNA splicing, this compound blocks the production of the pro-survival transcription factor XBP1s, making it a potential therapeutic strategy for cancers like multiple myeloma that are highly dependent on this pathway for survival.[6]
Toyocamycin: A Dual Inhibitor of CDK9 and the IRE1α Pathway
Toyocamycin is an adenosine analog with a more pleiotropic mechanism of action.
-
CDK9 Inhibition : A primary mechanism is the potent and selective inhibition of Cyclin-Dependent Kinase 9 (CDK9).[7][8] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA Polymerase II. This action is crucial for the transcriptional elongation of many genes, including anti-apoptotic proteins like MCL-1, which are often overexpressed in cancer. By inhibiting CDK9, toyocamycin effectively stalls transcription, leading to the downregulation of short-lived oncogenic proteins and inducing apoptosis in cancer cells.[7][9]
-
IRE1α-XBP1 Pathway Inhibition : Toyocamycin also inhibits the IRE1α pathway.[10][11] It prevents the ER stress-induced splicing of XBP1 mRNA, similar to this compound.[10][12] However, studies suggest it accomplishes this without inhibiting the autophosphorylation of IRE1α, indicating it directly prevents the cleavage of XBP1 mRNA by the activated IRE1α RNase domain.[10][12] This blockade of the UPR adds another layer to its anti-cancer activity, particularly in secretory-type cancers like multiple myeloma that rely on a robust UPR.[10]
Additionally, some studies have reported that toyocamycin can induce apoptosis through the generation of reactive oxygen species (ROS) and activation of the p38/ERK MAPK signaling pathway.[13]
Data Presentation: Target Specificity and Potency
The following tables summarize the quantitative data regarding the inhibitory concentrations (IC50) of this compound and Toyocamycin against their respective targets.
Table 1: this compound In Vitro Potency
| Target | IC50 Value | Assay Type | Reference |
| IRE1α Kinase Activity | 20 nM | Kinase Assay | [1][2][3] |
| IRE1α RNase Activity | 200 nM | RNase Assay | [1][2][3] |
| Ron Kinase | 4.4 µM | Kinase Panel Assay | [2][3] |
| FGFR1 V561M | 17 µM | Kinase Panel Assay | [2][3] |
Table 2: Toyocamycin In Vitro Potency
| Target | IC50 Value | Assay Type | Reference |
| CDK9/cyclinT1 | 79 nM | Kinase Assay | [7][8][14] |
| XBP1 mRNA Cleavage | ~80 nM | In Vitro Cleavage Assay | [10][14] |
| CDK2/cyclinA | 0.67 µM | Kinase Assay | [7][8][14] |
| CDK7/Mat1/cyclinH1 | 2.8 µM | Kinase Assay | [14] |
| Cdk4/cyclin D3 | 15 µM | Kinase Assay | [7][8][14] |
Comparative Preclinical and Clinical Data
This compound
As a preclinical compound, data for this compound is limited to in vitro studies characterizing its inhibitory effect on the IRE1α pathway. It has been shown to reduce autophosphorylation of IRE1α and subsequent XBP1 transcriptional activity in a dose-dependent manner in cellular assays.[1][2] Its utility has been primarily as a tool compound to probe the function of the IRE1α pathway in various disease models, including cancer.[5] There are no published clinical trial data for the small molecule this compound.
Toyocamycin
Toyocamycin has been evaluated more extensively in preclinical cancer models and has undergone limited clinical investigation.
-
Preclinical Findings: Toyocamycin induces apoptosis in multiple myeloma (MM) cell lines, including those resistant to the proteasome inhibitor bortezomib, and shows synergistic effects when combined with bortezomib.[10][12] It inhibits the growth of human MM xenografts in in vivo models.[10][11] In prostate cancer cells, it has been shown to reduce cell viability and induce apoptosis through ROS production and MAPK activation.[13] In colon cancer cells, it induces reactivation of epigenetically silenced genes and loss of clonogenicity.[7][8]
-
Clinical Findings: An early Phase I study of toyocamycin in patients with advanced solid tumors was conducted. While no significant clinical responses were observed, the study noted that systemic side effects were manageable, with the primary adverse event being local necrosis at the infusion site.[10]
Table 3: Summary of Experimental Data
| Feature | This compound | Toyocamycin |
| Development Stage | Preclinical | Preclinical / Early Clinical |
| Cancer Types Studied | Primarily a tool for in vitro cancer models (e.g., PANC-1)[1] | Multiple Myeloma, Colon Cancer, Prostate Cancer, HeLa cells[7][10][13] |
| Key In Vitro Effects | Inhibits IRE1α kinase/RNase activity; blocks XBP1 splicing[2][3] | Inhibits CDK9; blocks XBP1 splicing; induces apoptosis; promotes ROS production[7][10][13] |
| Key In Vivo Effects | Data not widely published | Inhibited growth of MM xenografts[10][11] |
| Clinical Trials | None | Phase I study in advanced solid tumors reported[10][15] |
Experimental Protocols
Protocol 1: In Vitro IRE1α Kinase Inhibition Assay (for this compound)
This protocol describes a method to measure the inhibition of IRE1α's intrinsic ATP hydrolysis activity.
-
Reagents and Materials: Purified phosphorylated IRE1α (pIRE1α), ATP, this compound, ADP-Glo™ Kinase Assay kit, 384-well plates, buffer (50 mM HEPES pH 7.5, 30 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.02% CHAPS, 0.01 mg/mL BSA).
-
Procedure:
-
Add 100 nL of this compound in DMSO at various concentrations to the wells of a 384-well plate.
-
Prepare a reaction mixture containing 5 nM pIRE1α and 60 µM ATP in the specified buffer.
-
Add 10 µL of the reaction mixture to each well to initiate the reaction.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Luciferase Assay kit, following the manufacturer's instructions.
-
Luminescence is measured on a plate reader, and IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[3]
-
Protocol 2: XBP1 mRNA Splicing Assay by RT-PCR (for Toyocamycin)
This protocol is used to determine the effect of a compound on ER stress-induced splicing of XBP1 mRNA in a cellular context.
-
Cell Culture: Seed HeLa or multiple myeloma cells (e.g., RPMI8226) in 6-well plates and allow them to adhere overnight.
-
Treatment: Pre-treat cells with varying concentrations of Toyocamycin (e.g., 0-300 nM) for 1-4 hours.
-
ER Stress Induction: Add an ER stress-inducing agent like tunicamycin or thapsigargin to the media and incubate for an additional 4 hours.[10][16]
-
RNA Isolation: Harvest the cells and extract total RNA using a standard method (e.g., TRIzol reagent).
-
Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
Polymerase Chain Reaction (PCR): Amplify the XBP1 cDNA using primers that flank the 26-nucleotide intron that is removed during splicing.
-
Analysis: Analyze the PCR products on an agarose gel. The unspliced XBP1 will appear as a larger band, while the spliced form will be a smaller band. The reduction in the intensity of the spliced band in toyocamycin-treated cells indicates inhibition.[16][17]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - tcsc0039356 - Taiclone [taiclone.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Dual RNase activity of IRE1 as a target for anticancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of tumor-targeting IRE-1 inhibitors for B cell cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual roles of IRE1α inhibition in reversing mitochondrial ROS-induced CD8+ T-cell senescence and exerting direct antitumor effects in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Selective CDK9 Inhibition by Natural Compound Toyocamycin in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Identification of Toyocamycin, an agent cytotoxic for multiple myeloma cells, as a potent inhibitor of ER stress-induced XBP1 mRNA splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of Toyocamycin, an agent cytotoxic for multiple myeloma cells, as a potent inhibitor of ER stress-induced XBP1 mRNA splicing [inis.iaea.org]
- 12. Identification of Toyocamycin, an agent cytotoxic for multiple myeloma cells, as a potent inhibitor of ER stress-induced XBP1 mRNA splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Toyocamycin induces apoptosis via the crosstalk between reactive oxygen species and p38/ERK MAPKs signaling pathway in human prostate cancer PC-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Phase I study with toyocamycin (NSC-63701) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. aacrjournals.org [aacrjournals.org]
Navigating the Therapeutic Landscape of BCMA-Targeted Therapies in Multiple Myeloma: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The B-cell maturation antigen (BCMA) has emerged as a pivotal target in the treatment of relapsed/refractory multiple myeloma, leading to the development of a new wave of potent immunotherapies. This guide provides a comparative evaluation of the therapeutic window of the antibody-drug conjugate (ADC) belantamab mafodotin (GSK2857916, formerly GSK2850163) against other prominent BCMA-targeting agents, including bispecific antibodies and CAR-T cell therapies. The analysis is supported by experimental data from key clinical trials, detailed methodologies, and visual representations of relevant biological pathways and experimental workflows.
Mechanism of Action: Targeting BCMA in Multiple Myeloma
Belantamab mafodotin is an antibody-drug conjugate that targets BCMA, a protein highly expressed on the surface of multiple myeloma cells. Upon binding to BCMA, the ADC is internalized, releasing its cytotoxic payload, monomethyl auristatin F (MMAF). MMAF disrupts microtubule polymerization, leading to cell cycle arrest and apoptosis of the myeloma cell.
Comparative Efficacy of BCMA-Targeted Therapies
The therapeutic efficacy of belantamab mafodotin is compared below with two bispecific antibodies (teclistamab and elranatamab) and two CAR-T cell therapies (idecabtagene vicleucel and ciltacabtagene autoleucel). The data is derived from their respective pivotal clinical trials in heavily pre-treated multiple myeloma patients.
| Efficacy Endpoint | Belantamab Mafodotin (DREAMM-2, 2.5 mg/kg)[1][2][3] | Teclistamab (MajesTEC-1)[4][5][6] | Elranatamab (MagnetisMM-3)[7][8][9] | Idecabtagene Vicleucel (KarMMa)[10][11][12] | Ciltacabtagene Autoleucel (CARTITUDE-1)[13][14][15] |
| Overall Response Rate (ORR) | 32% | 63% | 61% | 73% | 98% |
| Complete Response (CR) or better | 19% (≥VGPR) | 46.1% | 37.4% | 33% | 83% (sCR) |
| Median Duration of Response (DOR) | 12.5 months | 24 months | Not Reached | 10.9 months | 33.9 months |
| Median Progression-Free Survival (PFS) | 2.8 months | 12.5 months | 17.2 months | 8.8 months | 34.9 months |
Comparative Safety and Toxicity
A critical aspect of the therapeutic window is the safety profile of the drug. The table below summarizes key grade ≥3 adverse events observed in the pivotal trials.
| Adverse Event (Grade ≥3) | Belantamab Mafodotin (DREAMM-2, 2.5 mg/kg)[2][16][17][18] | Teclistamab (MajesTEC-1)[19][20][21] | Elranatamab (MagnetisMM-3)[8][22][23][24] | Idecabtagene Vicleucel (KarMMa)[11][12] | Ciltacabtagene Autoleucel (CARTITUDE-1) |
| Keratopathy/Ocular Toxicity | 29% | - | - | - | - |
| Thrombocytopenia | 22% | 21% | 31% | 60% | Not Reported |
| Anemia | 21% | 37% | 37.4% | 60% | Not Reported |
| Neutropenia | 9% | 63% | 48.8% | 89% | 95% |
| Infections | Not Reported | 44% | 39.8% | 12% | 20% |
| Cytokine Release Syndrome (CRS) | - | 1.4% | 0% | 5% | 4% |
| Neurotoxicity (ICANS) | - | 2.2% | 0% | 3% | 9% |
Experimental Protocols: Pivotal Clinical Trials
The data presented in this guide are based on the following key clinical trials. The general methodologies are outlined below.
DREAMM-2 (Belantamab Mafodotin)[3][25]
-
Study Design: A phase 2, open-label, two-arm study.
-
Patient Population: Patients with relapsed/refractory multiple myeloma who had received at least three prior lines of therapy, including a proteasome inhibitor, an immunomodulatory agent, and were refractory or intolerant to an anti-CD38 monoclonal antibody.
-
Intervention: Belantamab mafodotin administered intravenously at a dose of 2.5 mg/kg or 3.4 mg/kg every 3 weeks.
-
Primary Endpoint: Overall Response Rate (ORR).
MajesTEC-1 (Teclistamab)[4]
-
Study Design: A phase 1/2, open-label, single-arm study.
-
Patient Population: Patients with relapsed/refractory multiple myeloma who had received at least three prior lines of therapy, including a proteasome inhibitor, an immunomodulatory drug, and an anti-CD38 antibody. Prior BCMA-targeted therapy was an exclusion criterion.
-
Intervention: Teclistamab administered subcutaneously weekly at the recommended phase 2 dose of 1.5 mg/kg after step-up dosing.
-
Primary Endpoint: Overall Response Rate (ORR).
MagnetisMM-3 (Elranatamab)[26][27]
-
Study Design: A phase 2, open-label, non-randomized, multicenter study.
-
Patient Population: Patients with relapsed/refractory multiple myeloma refractory to at least one proteasome inhibitor, one immunomodulatory drug, and one anti-CD38 monoclonal antibody. Cohort A had no prior BCMA-directed therapy.
-
Intervention: Elranatamab administered subcutaneously.
-
Primary Endpoint: Objective Response Rate.
KarMMa (Idecabtagene Vicleucel)[28][29][30]
-
Study Design: A phase 2, open-label, single-arm, multicenter study.
-
Patient Population: Adult patients with relapsed/refractory multiple myeloma who had received at least three prior treatment regimens, including an immunomodulatory agent, a proteasome inhibitor, and an anti-CD38 antibody, and were refractory to their last treatment regimen.
-
Intervention: A single infusion of idecabtagene vicleucel.
-
Primary Endpoint: Overall Response Rate.
CARTITUDE-1 (Ciltacabtagene Autoleucel)[14]
-
Study Design: A phase 1b/2, open-label, single-arm study.
-
Patient Population: Patients with relapsed/refractory multiple myeloma who had received at least three prior lines of therapy or were double-refractory to a proteasome inhibitor and an immunomodulatory drug, and had received a proteasome inhibitor, an immunomodulatory drug, and an anti-CD38 antibody.
-
Intervention: A single infusion of ciltacabtagene autoleucel.
-
Primary Endpoint: Safety (phase 1b) and Overall Response Rate (phase 2).
Conclusion
The evaluation of the therapeutic window for BCMA-targeted therapies reveals a diverse landscape of efficacy and toxicity profiles. Belantamab mafodotin, as an antibody-drug conjugate, offers a readily available "off-the-shelf" option with a distinct safety profile dominated by ocular toxicity. Bispecific antibodies, teclistamab and elranatamab, demonstrate high response rates with a notable incidence of cytokine release syndrome and infections. CAR-T cell therapies, idecabtagene vicleucel and ciltacabtagene autoleucel, provide the potential for deep and durable responses after a single infusion but are associated with more complex administration and the risks of CRS and neurotoxicity. The choice of therapy will depend on a careful consideration of individual patient characteristics, prior treatments, and the specific balance of efficacy and manageable toxicity for each agent. Further research and real-world evidence will continue to refine our understanding of the optimal use of these transformative therapies in multiple myeloma.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Single-agent belantamab mafodotin in patients with relapsed/refractory multiple myeloma: Final analysis of the DREAMM-2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. P879: LONG-TERM FOLLOW-UP FROM MAJESTEC-1 OF TECLISTAMAB, A B-CELL MATURATION ANTIGEN (BCMA) X CD3 BISPECIFIC ANTIBODY, IN PATIENTS WITH RELAPSED/REFRACTORY MULTIPLE MYELOMA (RRMM) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Long‐term survival and safety of elranatamab in patients with relapsed or refractory multiple myeloma: Update from the MagnetisMM‐3 study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Elranatamab in relapsed or refractory multiple myeloma: phase 2 MagnetisMM-3 trial results. [vivo.weill.cornell.edu]
- 9. pfizer.com [pfizer.com]
- 10. onclive.com [onclive.com]
- 11. pharmacytimes.com [pharmacytimes.com]
- 12. Idecabtagene Vicleucel for Relapsed/Refractory Multiple Myeloma: Real-World Experience From the Myeloma CAR T Consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. myeloma.org [myeloma.org]
- 14. Ciltacabtagene Autoleucel, an Anti-B-cell Maturation Antigen Chimeric Antigen Receptor T-Cell Therapy, for Relapsed/Refractory Multiple Myeloma: CARTITUDE-1 2-Year Follow-Up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. S202: CARTITUDE-1 FINAL RESULTS: PHASE 1B/2 STUDY OF CILTACABTAGENE AUTOLEUCEL IN HEAVILY PRETREATED PATIENTS WITH RELAPSED/REFRACTORY MULTIPLE MYELOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Management of Ocular Toxicity in Patients Receiving Belantamab Mafodotin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jadpro.com [jadpro.com]
- 18. us.gsk.com [us.gsk.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. ashpublications.org [ashpublications.org]
- 21. Teclistamab-associated cytokine release syndrome in multiple myeloma: a case-based literature review of mechanisms, management, and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 22. myeloma.org [myeloma.org]
- 23. researchgate.net [researchgate.net]
- 24. Elranatamab in relapsed or refractory multiple myeloma: phase 2 MagnetisMM-3 trial results - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Impact of GSK2850163 (Belantamab Mafodotin) on the Unfolded Protein Response Pathway: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of GSK2850163 (belantamab mafodotin) and its effects on the downstream targets of the Unfolded Protein Response (UPR) pathway. We present supporting experimental data, detailed protocols, and visualizations to offer a comprehensive understanding of its mechanism of action in the context of UPR modulation.
This compound, now known as belantamab mafodotin, is an antibody-drug conjugate targeting B-cell maturation antigen (BCMA). While its primary mechanism involves delivering a cytotoxic agent to cancer cells, emerging evidence suggests it also modulates the Unfolded Protein Response (UPR), a critical cellular stress pathway. The UPR is orchestrated by three main sensor proteins: inositol-requiring enzyme 1 (IRE1), protein kinase R-like endoplasmic reticulum kinase (PERK), and activating transcription factor 6 (ATF6). This guide compares the known effects of belantamab mafodotin on these UPR branches with those of selective UPR inhibitors.
Comparative Analysis of UPR Target Modulation
The following table summarizes the quantitative data on the effects of belantamab mafodotin and selective UPR inhibitors on the key signaling molecules of the three UPR branches.
| Compound | UPR Branch | Target | Effect | Potency (IC50) | Reference |
| This compound (Belantamab Mafodotin) | IRE1 | IRE1α (RNase activity) | Inhibition | 17.1 μM | [1] |
| PERK | p-PERK | Induction of Phosphorylation | Not Quantified | [2] | |
| ATF6 | - | No Data Available | - | ||
| KIRA8 | IRE1 | IRE1α (Kinase activity) | Inhibition | Not Specified | [3] |
| STF-083010 | IRE1 | IRE1α (RNase activity) | Inhibition | Not Specified | [3][4] |
| MKC-8866 | IRE1 | IRE1α (RNase activity) | Inhibition | Not Specified | [3][5] |
| HC-5404 | PERK | PERK | Inhibition | Not Specified | [6] |
| APL-045 | PERK | PERK | Inhibition | Ki of 4.6 nM | [7] |
| GSK2656157 | PERK | PERK | Inhibition | Not Specified | [8][9] |
| Cephalostatin 1 Analogs | ATF6 | ATF6 | Inhibition | Not Specified |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Immunoblot Analysis for Phospho-PERK
This protocol is adapted from studies investigating the induction of immunogenic cell death.[2]
Objective: To determine the effect of this compound (belantamab mafodotin) on the phosphorylation of PERK.
Materials:
-
BCMA-expressing cancer cells
-
This compound (belantamab mafodotin)
-
Cell Lysis Buffer (e.g., Cell Signaling Technology; catalog No. 9803)
-
Protease inhibitor cocktail (e.g., Roche; catalog No. 11873580001)
-
Primary antibody: Phospho-PERK antibody (e.g., Abcam)
-
Secondary antibody (HRP-conjugated)
-
SDS-PAGE gels
-
PVDF membranes
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Treatment: Culture BCMA-expressing cancer cells to 70-80% confluency. Treat cells with the desired concentrations of this compound for the specified time points. Include an untreated control.
-
Cell Lysis: Aspirate the culture medium and wash the cells with ice-cold PBS. Lyse the cells using Cell Lysis Buffer supplemented with a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against Phospho-PERK overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add the chemiluminescence substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
In Vitro IRE1α RNase Activity Assay
This protocol is a generalized method based on the principles of in vitro kinase/RNase assays.[1]
Objective: To measure the inhibitory effect of this compound on the RNase activity of IRE1α.
Materials:
-
Recombinant human IRE1α protein
-
Fluorogenic RNA substrate for IRE1α
-
Assay buffer
-
This compound (belantamab mafodotin)
-
384-well assay plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Assay Reaction:
-
Add the recombinant IRE1α protein to the wells of a 384-well plate.
-
Add the serially diluted this compound or vehicle control to the respective wells.
-
Incubate for a pre-determined time at room temperature to allow for compound binding.
-
Initiate the reaction by adding the fluorogenic RNA substrate.
-
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a fluorescence plate reader.
-
Data Analysis:
-
Calculate the initial reaction rates from the linear phase of the fluorescence signal progression.
-
Plot the reaction rates against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: UPR signaling pathway and points of intervention.
Caption: Experimental workflow for UPR target validation.
References
- 1. Development of tumor-targeting IRE-1 inhibitors for B cell cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Belantamab Mafodotin (GSK2857916) Drives Immunogenic Cell Death and Immune-mediated Antitumor Responses In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Understanding the Unfolded Protein Response (UPR) Pathway: Insights into Neuropsychiatric Disorders and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibiting the IRE1α Axis of the Unfolded Protein Response Enhances the Antitumor Effect of AZD1775 in TP53 Mutant Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HiberCell to Present Pre-clinical Data on its Novel GCN2 Activator and PERK Inhibitor Programs at the American Association for Cancer Research (AACR) Annual Meeting 2023 - BioSpace [biospace.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of GSK2656157: An Optimized PERK Inhibitor Selected for Preclinical Development - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of GSK2850163 (Belantamab Mafodotin): A Guide for Laboratory and Clinical Personnel
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
GSK2850163, also known as belantamab mafodotin, is a potent antibody-drug conjugate (ADC) classified as a cytotoxic and hazardous agent. Proper handling and disposal are crucial to ensure the safety of laboratory personnel and the environment. This guide provides detailed, step-by-step procedures for the safe disposal of this compound in various forms, including unused drug substance, reconstituted solutions, empty vials, and contaminated materials.
I. Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to adhere to the following safety precautions and don the appropriate Personal Protective Equipment (PPE).
Table 1: Required Personal Protective Equipment (PPE) for Handling this compound Waste
| PPE Component | Specification |
| Gloves | Double gloving with chemotherapy-tested nitrile gloves is required. The outer glove should be disposed of immediately after handling the waste. |
| Gown | A disposable, lint-free gown with a closed front, long sleeves, and elastic or knit cuffs. |
| Eye Protection | Safety goggles or a face shield should be worn to protect against splashes. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the lyophilized powder outside of a containment device or when there is a risk of aerosolization. |
Work should always be conducted in a designated area for hazardous drug handling, preferably within a certified biological safety cabinet (BSC) or a compounding aseptic containment isolator (CACI).
II. Step-by-Step Disposal Procedures
The disposal of this compound waste must be segregated into appropriate, clearly labeled, leak-proof, and puncture-resistant containers. The color-coding for cytotoxic waste, typically purple, should be strictly followed.
A. Disposal of Unused Lyophilized Powder and Residual Drug Substance
-
Containment: All handling of the lyophilized powder must be performed within a BSC or CACI to prevent inhalation of the cytotoxic dust.
-
Segregation: Place the vial containing the unused powder directly into a designated cytotoxic waste container. Do not attempt to open or empty the vial outside of a containment device.
-
Labeling: The container must be clearly labeled with "Cytotoxic Waste" and "Hazardous Drug Waste" symbols and text.
-
Storage: Store the sealed waste container in a secure, designated area away from general laboratory traffic until collection by a licensed hazardous waste disposal service.
B. Disposal of Reconstituted Solution
Belantamab mafodotin is reconstituted with Sterile Water for Injection. Any unused or expired reconstituted solution is considered hazardous waste.
-
Do Not Discharge to Sewer: Under no circumstances should the reconstituted solution be disposed of down the drain.
-
Collection: Aspirate the remaining solution from the vial using a syringe with a Luer-lock fitting to prevent accidental disconnection.
-
Disposal of Liquid: Eject the solution into a sealed, leak-proof hazardous waste container specifically designated for liquid cytotoxic waste. This container should contain absorbent material.
-
Disposal of Vial and Syringe: The empty vial and the used syringe (with the needle, if any, uncapped) must be immediately placed into a purple-lidded sharps container for cytotoxic waste.
C. Disposal of Empty Vials and Packaging
Even after reconstitution and withdrawal of the drug, vials are considered to contain residual amounts of the cytotoxic agent.
-
Immediate Disposal: Immediately after use, place the empty vial, stopper, and cap into a designated cytotoxic sharps container.
-
Outer Packaging: The outer packaging (carton) can be disposed of in the regular waste stream, provided it is not contaminated. If there is any suspicion of contamination, it must be treated as cytotoxic waste.
D. Disposal of Contaminated Materials
All materials that have come into contact with this compound are considered contaminated and must be disposed of as cytotoxic waste.
Table 2: Disposal of Contaminated Materials
| Contaminated Item | Disposal Procedure |
| PPE (Gloves, Gown) | Carefully remove PPE to avoid self-contamination. Dispose of in a yellow and purple cytotoxic waste bag. |
| Syringes, Needles, and other Sharps | Dispose of immediately in a purple-lidded, puncture-resistant cytotoxic sharps container. |
| Tubing, Infusion Bags | Place directly into a yellow and purple cytotoxic waste bag. Do not cut or disconnect tubing. |
| Spill Cleanup Materials (Pads, Wipes) | All materials used for cleaning up spills must be placed in a designated cytotoxic waste container. |
III. Spill Management Protocol
In the event of a spill of either the lyophilized powder or the reconstituted solution, immediate and appropriate action is critical.
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before approaching the spill, don the full PPE as outlined in Table 1, including respiratory protection.
-
Contain the Spill:
-
Powder: Gently cover the spill with damp absorbent pads to avoid aerosolization. Do not dry wipe.
-
Liquid: Cover the spill with absorbent pads, starting from the outside and working inwards.
-
-
Decontamination:
-
Carefully collect all absorbent materials and place them in a cytotoxic waste container.
-
Clean the spill area with a detergent solution, followed by a disinfectant. Use disposable wipes.
-
Rinse the area with water (if appropriate for the surface) and dry with fresh absorbent pads.
-
-
Dispose of all Cleanup Materials: All materials used for spill cleanup, including PPE, must be disposed of as cytotoxic waste.
-
Documentation: Report the spill to the appropriate safety officer and complete any required incident reports.
IV. Experimental Workflow and Disposal Logic
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, research and clinical professionals can ensure the safe handling and disposal of this compound, minimizing occupational exposure and environmental impact. Always consult your institution's specific safety protocols and local regulations for hazardous waste management.
Navigating the Safe Handling of GSK2850163: A Comprehensive Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals working with GSK2850163, a potent inhibitor of inositol-requiring enzyme-1 alpha (IRE1α), stringent adherence to safety protocols is paramount. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) requirements, operational plans for handling, and proper disposal methods to ensure a safe laboratory environment.
This compound is a valuable tool in cancer research, investigating its role in inhibiting the IRE1α-XBP1 signaling pathway to suppress tumor growth. However, its handling requires a thorough understanding of its potential hazards. Safety Data Sheets (SDS) from various suppliers present conflicting classifications, underscoring the need for a cautious and comprehensive approach to safety. While some sources classify it as not a hazardous substance, others label it as a highly flammable liquid and vapor that causes serious eye irritation. Therefore, a conservative approach that accounts for all potential risks is recommended.
Personal Protective Equipment (PPE): A Multi-layered Defense
A multi-layered approach to PPE is crucial to minimize exposure risk. The following table summarizes the recommended PPE for handling this compound, categorized by the type of protection.
| Protection Type | Recommended PPE | Specifications and Usage Guidelines |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory. Goggles are required when there is a risk of splashing. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Inspect gloves for integrity before each use. Change gloves frequently and immediately if contaminated. |
| Skin and Body Protection | Laboratory coat | A flame-retardant lab coat is recommended. Ensure it is fully buttoned. |
| Respiratory Protection | Use in a well-ventilated area. A fume hood is required for handling larger quantities or when generating aerosols. | If ventilation is inadequate, a NIOSH-approved respirator may be necessary. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A clear and logical workflow is essential for minimizing the risk of exposure and accidents. The following diagram illustrates the key steps and decision points for safely handling this compound.
Caption: Workflow for the safe handling of this compound.
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.
Waste Categorization and Disposal Procedures:
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated hazardous waste container. |
| Contaminated PPE (e.g., gloves, lab coat) | Dispose of as hazardous waste. Do not launder contaminated clothing with other lab or personal items. |
| Spills | Absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for hazardous waste disposal. |
First Aid Measures: Immediate Actions in Case of Exposure
In the event of an accidental exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention. |
By adhering to these comprehensive safety guidelines, researchers can confidently and safely work with this compound, advancing scientific knowledge while prioritizing personal and environmental well-being. Continuous review of safety procedures and a proactive approach to laboratory safety are the cornerstones of responsible research.
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
